Benzyl-PEG13-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H68O15 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C38H68O15/c1-38(2,3)53-37(39)9-10-40-11-12-41-13-14-42-15-16-43-17-18-44-19-20-45-21-22-46-23-24-47-25-26-48-27-28-49-29-30-50-31-32-51-33-34-52-35-36-7-5-4-6-8-36/h4-8H,9-35H2,1-3H3 |
InChI Key |
QHFOSMYUZATSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-PEG13-Boc: Structure, Function, and Application in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced roles of chemical linkers is paramount in the design of sophisticated therapeutic agents. Among these, Benzyl-PEG13-Boc emerges as a critical tool, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its core attributes, primary functions, and practical applications, complete with detailed experimental protocols and logical diagrams to facilitate its integration into advanced research and development workflows.
Core Concepts: Unpacking this compound
This compound is a heterobifunctional linker molecule characterized by three key components: a benzyl group, a polyethylene glycol (PEG) chain with 13 ethylene oxide units, and a tert-butyloxycarbonyl (Boc) protecting group. This specific architecture imparts a unique combination of properties that are highly advantageous in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs).
The PEG chain serves to enhance the solubility and pharmacokinetic properties of the resulting conjugate. Its hydrophilic nature can improve the overall solubility of hydrophobic molecules, a common challenge in drug development. The length of the PEG chain, in this case, 13 units, is a critical parameter that influences the spatial orientation and distance between the two ends of the linker, which is crucial for its biological function.
The benzyl group acts as a stable protecting group for one end of the PEG linker, typically masking a hydroxyl or amine functionality. This allows for selective chemical modifications at the other end of the molecule. The benzyl group can be removed under specific, mild conditions, enabling the subsequent attachment of a desired molecular entity.
The Boc group is a widely used acid-labile protecting group for an amine functionality. Its presence allows for controlled, stepwise synthesis, preventing unwanted side reactions. The Boc group can be efficiently removed with acid, revealing a primary or secondary amine that is then available for conjugation.
Primary Function: A Versatile Linker for PROTACs
The primary function of this compound is to serve as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins. A PROTAC typically consists of two active "warhead" ligands connected by a chemical linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.
This compound provides the flexible and soluble scaffold necessary to connect these two ligands. The dual-protecting group strategy (Benzyl and Boc) allows for the sequential and controlled attachment of the target protein ligand and the E3 ligase ligand, a critical aspect of successful PROTAC synthesis.
Quantitative Data
While a specific datasheet for this compound is not publicly available, the properties of closely related and representative molecules provide a strong indication of its characteristics.
Table 1: Physicochemical Properties of Benzyl-PEG13-alcohol (a related compound)
| Property | Value | Reference |
| CAS Number | 26403-74-7 | [1] |
| Molecular Formula | C₃₁H₅₆O₁₃ | [1] |
| Molecular Weight | 636.8 g/mol | [1] |
| Purity | ≥98% | [1] |
| Appearance | Not Specified | |
| Solubility | Soluble in aqueous media | [1] |
| Storage | -20°C | [1] |
Table 2: Representative Data for Similar Benzyl-PEG-Boc Linkers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| N-Boc-N-benzyl-PEG3-alcohol | C₁₈H₂₉NO₅ | 339.43 | ≥95% |
| Benzyl-PEG2-CH2-Boc | C₁₇H₂₆O₅ | 310.39 | 98% |
Experimental Protocols
The utility of this compound hinges on the selective removal of its protecting groups. The following are detailed, generalized protocols for the deprotection of the Boc and benzyl groups. Note: These are general procedures and may require optimization for specific substrates and scales.
Boc Group Deprotection (Acid-mediated)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) group to expose a free amine.
Materials:
-
This compound conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution. A common ratio is 20-50% TFA in DCM (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected product.
Benzyl Group Deprotection (Catalytic Hydrogenation)
This protocol outlines the removal of the benzyl group via catalytic hydrogenation to yield a free hydroxyl or amine.
Materials:
-
This compound conjugate (with the Boc-protected amine intact or deprotected)
-
Palladium on carbon (Pd/C, typically 10 wt%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the debenzylated product.
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule utilizing a heterobifunctional linker like this compound.
Signaling Pathway of PROTAC Action
This diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.
Experimental Workflow: Boc Deprotection
The following diagram outlines the key steps in the experimental protocol for the removal of the Boc protecting group.
References
An In-depth Technical Guide to Benzyl-PEG13-Boc: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Benzyl-PEG13-Boc. This molecule is of significant interest in the fields of bioconjugation, drug delivery, and proteomics due to its unique combination of a stable benzyl ether, a flexible polyethylene glycol (PEG) spacer, and a selectively removable tert-butyloxycarbonyl (Boc)-protected amine.
Chemical Structure and Properties
This compound, systematically named O-Benzyl-O'-[2-(tert-butoxycarbonylamino)ethyl]dodecaethylene glycol, possesses a linear structure composed of a benzyl group at one terminus, a chain of thirteen ethylene glycol units, and a Boc-protected primary amine at the other terminus.
Structure:
The key structural features impart distinct chemical properties:
-
Benzyl Ether: A robust protecting group for the hydroxyl terminus of the PEG chain, stable to a wide range of reaction conditions but can be cleaved under specific hydrogenolysis conditions.
-
Polyethylene Glycol (PEG) Spacer (n=13): A hydrophilic and flexible chain that enhances the aqueous solubility of conjugated molecules, reduces immunogenicity, and provides spatial separation between the conjugated moieties.
-
Boc-Protected Amine: The tert-butyloxycarbonyl group provides stable protection for the primary amine, which can be selectively deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation reactions.
Quantitative Data
| Property | Value (Calculated for this compound) | Representative Value (Benzyl-PEG12-Br)[1] |
| Molecular Formula | C₃₈H₆₉NO₁₅ | C₃₁H₅₅BrO₁₂ |
| Molecular Weight | 776.96 g/mol | 699.72 g/mol |
| Appearance | - | Colorless to light yellow oil |
| Purity | - | ≥95% |
| Solubility | Soluble in water, DMF, DMSO, CH₂Cl₂ | Soluble in water and most organic solvents |
| Storage | - | Store at -20°C |
Experimental Protocols
This section details the synthetic route to this compound and a general protocol for its application in bioconjugation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be logically broken down into three key stages: benzylation of the PEG chain, amination of the terminus, and Boc protection of the resulting amine.
Experimental Workflow:
Detailed Methodology:
-
Monobenzylation of Tridecaethylene Glycol:
-
To a solution of tridecaethylene glycol (1 equivalent) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add benzyl bromide (1.1 equivalents) dropwise and stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield O-benzyl-tridecaethylene glycol.
-
-
Amination of O-Benzyl-tridecaethylene Glycol:
-
Dissolve O-benzyl-tridecaethylene glycol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.
-
Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0°C for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
-
Heat the reaction to 80°C and stir for 12 hours.
-
Cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the crude azide in methanol and add palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield O-benzyl-O'-(2-aminoethyl)dodecaethylene glycol.[2][3]
-
-
Boc Protection of the Terminal Amine:
-
Dissolve the amino-PEG derivative (1 equivalent) in dichloromethane.
-
Add triethylamine (2 equivalents) followed by di-tert-butyl dicarbonate (1.5 equivalents).
-
Stir the reaction at room temperature for 3 hours.
-
Monitor the reaction for the disappearance of the free amine using a Kaiser test.[4]
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to afford the final product, this compound.[5]
-
Bioconjugation Protocol: Amide Bond Formation
This protocol describes the conjugation of this compound to a carboxylic acid-containing biomolecule (e.g., a protein or peptide) following deprotection of the Boc group.
Bioconjugation Workflow:
Detailed Methodology:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane.[6]
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The resulting product, Benzyl-PEG13-NH2, is typically used in the next step without further purification.
-
-
Amide Coupling to a Carboxylic Acid:
-
Dissolve the carboxylic acid-containing biomolecule (1 equivalent) in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Benzyl-PEG13-NH2 (1.5 equivalents) in the reaction buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted PEG linker and coupling reagents.[7]
-
Signaling Pathway and Applications
This compound is a versatile tool for the development of targeted therapeutics and diagnostic agents. The heterobifunctional nature of the linker allows for the conjugation of a targeting moiety to a therapeutic or imaging agent.
Example Application: Targeted Drug Delivery
In this hypothetical signaling pathway, the this compound linker is used to conjugate a targeting ligand (e.g., a small molecule or antibody fragment) to a cytotoxic drug. The targeting ligand directs the conjugate to cancer cells overexpressing a specific receptor.
References
- 1. japsonline.com [japsonline.com]
- 2. CN115872877A - A kind of synthetic method of aminotetraethylene glycol - Google Patents [patents.google.com]
- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
The Role of PEG Linkers in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of many TPD strategies, particularly those involving proteolysis-targeting chimeras (PROTACs), lies the linker—a critical component that bridges the target protein and an E3 ubiquitin ligase. Among the various linker chemistries, polyethylene glycol (PEG) linkers have emerged as a versatile and widely utilized tool. This technical guide provides an in-depth exploration of the role of PEG linkers in TPD, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.
The Function of PEG Linkers in PROTACs
A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker. One ligand binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's role is far more than a simple spacer; it is a key determinant of the PROTAC's overall efficacy and drug-like properties.[1]
PEG linkers, consisting of repeating ethylene glycol units, offer several advantages in PROTAC design:
-
Enhanced Solubility and Permeability: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often lipophilic PROTAC molecules.[2][3] This enhanced solubility can, in turn, improve cell permeability and overall bioavailability, crucial for effective drug development.[2]
-
Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units.[] This allows for the optimization of the distance and orientation between the POI and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[][5]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity, making it a suitable component for therapeutic agents.
However, the use of PEG linkers is not without potential drawbacks. These can include reduced metabolic stability and potentially higher manufacturing costs compared to simpler alkyl linkers.
Quantitative Impact of PEG Linkers on PROTAC Performance
The length and composition of the PEG linker have a profound impact on the degradation efficiency and pharmacokinetic properties of a PROTAC. This is often quantified by measuring the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Degradation Efficiency
Systematic studies have demonstrated that there is an optimal PEG linker length for maximizing the degradation of a specific target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitination machinery is not correctly positioned.
Table 1: Effect of PEG Linker Length on BTK Degrader Efficacy [6]
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | PEG6 | 2.2 | 97 |
Table 2: Impact of Linker Length on TBK1 Degraders [7]
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 12-29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Pharmacokinetic Properties
The incorporation of PEG linkers can significantly influence the solubility, permeability, and metabolic stability of PROTACs.
Table 3: Physicochemical Properties of a PROTAC with a PEG-based Linker [8]
| Property | Value |
| Molecular Weight (Da) | 1034 |
| cLogP | 3.55 |
| Topological Polar Surface Area (TPSA, Ų) | 237 |
| Solubility (PBS, pH 6.5, mg/L) | 7.0 |
| logD (pH 7.5) | 2.68 |
Experimental Protocols
The characterization of PROTACs with PEG linkers involves a series of in vitro and cellular assays to assess their binding, degradation, and pharmacokinetic properties.
Ternary Complex Formation Assay: Fluorescence Polarization (FP)
This assay is used to measure the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[9][10]
Materials:
-
Purified recombinant POI
-
Purified recombinant E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)
-
Fluorescently labeled tracer ligand for the POI or E3 ligase
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Method:
-
Tracer Titration: To determine the optimal tracer concentration, perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of its binding partner (POI or E3 ligase). Select a tracer concentration that is at or below the measured Kd and gives a stable and robust fluorescence polarization signal.
-
Competition Assay: a. Prepare a serial dilution of the PROTAC in assay buffer. b. In a 384-well plate, add the POI and E3 ligase to all wells at a fixed concentration. c. Add the serially diluted PROTAC or vehicle control to the wells. d. Add the fluorescent tracer to all wells at its predetermined optimal concentration. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC concentration. The data can be fitted to a suitable binding model to determine the affinity of the PROTAC for the binary and ternary complexes and to calculate the cooperativity factor (α).[11]
Protein Degradation Assay: Western Blotting
Western blotting is a standard method to quantify the reduction in cellular protein levels following PROTAC treatment.[9]
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Method:
-
Cell Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the POI overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST.
-
Detection and Analysis: a. Add the chemiluminescent substrate to the membrane. b. Image the blot using a chemiluminescence imaging system. c. Perform densitometry analysis on the protein bands to quantify the level of protein degradation relative to the loading control. Calculate DC50 and Dmax values.
Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal tract or blood-brain barrier.[][12]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
PROTAC of interest
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
96-well UV-transparent plates
-
Plate reader
Method:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS with a small percentage of DMSO (e.g., 1-5%).
-
Assay Setup: a. Add the PROTAC solution to the donor wells. b. Add fresh PBS to the acceptor wells. c. Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: a. After incubation, carefully separate the donor and acceptor plates. b. Transfer the solutions from the donor and acceptor wells to a 96-well UV-transparent plate. c. Determine the concentration of the PROTAC in both the donor and acceptor wells using a plate reader (for UV-active compounds) or by LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where:
-
[drug]acceptor is the concentration of the drug in the acceptor well.
-
[drug]equilibrium is the theoretical equilibrium concentration.
-
Vd is the volume of the donor well.
-
Va is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
Visualizing the Processes
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway as hijacked by a PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: PROTAC Design and Evaluation
The development of an effective PROTAC involves a systematic workflow of design, synthesis, and evaluation.
Caption: General workflow for PROTAC design and evaluation.
Conclusion
PEG linkers are a cornerstone in the design of PROTACs and other targeted protein degraders. Their ability to enhance solubility, provide tunable flexibility, and maintain biocompatibility makes them an invaluable tool for medicinal chemists. A thorough understanding of the structure-property relationships of PEG linkers, coupled with a robust suite of experimental assays, is essential for the successful development of novel and effective protein-degrading therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers navigating the complexities of this exciting field.
References
- 1. PROTAC BTK Degrader-12 | PROTACs | 2736508-65-7 | Invivochem [invivochem.com]
- 2. graphviz.org [graphviz.org]
- 3. Untitled Document [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Ternary complex formation - Profacgen [profacgen.com]
- 10. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Understanding Boc and Benzyl protecting groups in synthesis
An In-depth Technical Guide to Boc and Benzyl Protecting Groups in Synthesis
Introduction
In the intricate field of multi-step organic synthesis, particularly in pharmaceutical and peptide development, the strategic use of protecting groups is fundamental.[1] A protecting group is a molecular entity that is temporarily introduced to a reactive functional group to ensure its inertness during a chemical reaction at another site in the molecule.[1][2] After the desired transformation, the protecting group must be cleanly and selectively removable under conditions that do not affect other functionalities. Among the vast arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) and Benzyl (Bn) groups are paramount, offering a versatile and robust toolkit for the protection of amines, alcohols, and carboxylic acids.[3] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with Boc and Benzyl protecting groups.
The tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is one of the most common acid-labile protecting groups, primarily used for amines, forming a carbamate linkage.[1][4][5] Its popularity stems from its ease of introduction, general stability to a wide range of nucleophilic and basic conditions, and facile removal under mild acidic conditions.[6][7][8]
Boc Protection
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][8] The reaction is flexible and can be performed in various solvents like tetrahydrofuran (THF), water, acetonitrile, or even under solvent-free conditions, generally achieving high yields.[4][8]
Mechanism of Boc Protection of an Amine: The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.[5][9] The resulting intermediate collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to carbon dioxide and the tert-butoxide anion. The base then neutralizes the protonated carbamate to yield the final product.[5]
Experimental Protocol: Boc Protection of an Amine
General Procedure using Boc₂O and a Base: [4]
-
Prepare a solution of the amine in a suitable solvent (e.g., THF, acetonitrile, water, or a biphasic mixture).[4]
-
Add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Add a base, such as sodium bicarbonate (NaHCO₃), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[4]
-
Stir the mixture at room temperature or with moderate heat (e.g., 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4][7]
-
Upon completion, if an organic solvent was used, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under vacuum to isolate the N-Boc protected amine.[7]
Boc Deprotection
The key feature of the Boc group is its lability under acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for its removal.[1][10]
Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[5][9] This triggers the fragmentation of the protecting group, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[6][9] The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.[5][9]
A potential side reaction involves the tert-butyl cation intermediate alkylating other nucleophilic residues in the substrate. This can be mitigated by using "scavengers" like anisole or thioanisole.[10]
Experimental Protocol: Boc Deprotection
General Procedure using Trifluoroacetic Acid (TFA): [4]
-
Dissolve the Boc-protected amine in a suitable solvent, typically dichloromethane (DCM).[4]
-
Add an excess of trifluoroacetic acid (TFA), often as a 25-50% solution in DCM.[4][11]
-
Stir the mixture at room temperature for 1 to 12 hours, monitoring the reaction by TLC.[4]
-
Upon completion, remove the solvent and excess TFA under vacuum to isolate the deprotected amine salt.[4]
The Benzyl (Bn) Protecting Group
The Benzyl (Bn) group is a highly robust protecting group used for alcohols (as benzyl ethers), amines (as benzylamines), and carboxylic acids (as benzyl esters).[12][13][14] It is notably stable to a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[15]
Benzyl Protection
For Alcohols (Williamson Ether Synthesis): The most common method involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide (e.g., benzyl bromide, BnBr).[16][17]
For Amines: N-benzylation is typically achieved by reacting the amine with a benzyl halide in the presence of a base like potassium carbonate (K₂CO₃).[4] An alternative method is the reductive amination of benzaldehyde.[4]
Experimental Protocols: Benzyl Protection
Protocol for Alcohol Protection: [15][17]
-
Dissolve the alcohol in a dry aprotic solvent such as DMF or THF under an inert atmosphere (e.g., Argon).[17]
-
Cool the solution to 0°C and add sodium hydride (NaH, ~1.5 equivalents) portion-wise.
-
Stir for 30 minutes, then add benzyl bromide (BnBr, ~1.2-1.5 equivalents) dropwise.[17]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[17]
-
Carefully quench the reaction by adding methanol at 0°C, followed by water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to purify.[17]
Protocol for Amine Protection: [4]
-
Prepare a solution of the amine in methanol or acetonitrile.[4]
-
Add approximately 3 equivalents of a base (e.g., K₂CO₃) and 3 equivalents of benzyl bromide.[4]
-
Stir the reaction at reflux for 3-6 hours.[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[4]
-
Isolate the product after standard workup.
Benzyl Deprotection
The most common and valuable method for cleaving benzyl groups is catalytic hydrogenolysis.[14][18] This method is mild and highly selective.
Mechanism of Hydrogenolysis: The reaction involves heterogeneous catalysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[4] The benzyl C-O or C-N bond is reductively cleaved on the surface of the catalyst, releasing the deprotected functional group and toluene as a byproduct.[14]
Experimental Protocol: Benzyl Deprotection (Hydrogenolysis)[4]
-
Dissolve the benzyl-protected compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.[4][18]
-
Transfer the solution to a hydrogenation vessel (e.g., a Parr flask).[4]
-
Carefully add the catalyst, typically 10% Palladium on Carbon (Pd/C), at about 10-30% w/w.[4]
-
Purge the vessel with an inert gas (e.g., N₂) and then introduce hydrogen gas (H₂), typically at a pressure of 1-4 atmospheres (15-60 psi).[4]
-
Stir or shake the mixture at room temperature for 1-12 hours until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[19]
-
Evaporate the solvent to yield the deprotected product.[4]
Data Presentation: Comparison of Boc and Benzyl Groups
| Feature | tert-Butoxycarbonyl (Boc) Group | Benzyl (Bn) Group |
| Protected Functionality | Primarily Amines (as carbamates) | Alcohols (ethers), Amines, Carboxylic Acids (esters) |
| Chemical Formula | -C(O)OC(CH₃)₃ | -CH₂C₆H₅ |
| Protection Conditions | Boc₂O, base (e.g., NaHCO₃, DMAP)[4] | Alcohols: NaH, BnBr; Amines: K₂CO₃, BnBr[4][15] |
| Deprotection Conditions | Strong Acid (TFA, HCl)[1][10] | Catalytic Hydrogenolysis (H₂, Pd/C)[15][18] |
| Stability | Stable to base, nucleophiles, hydrogenolysis[6][8] | Stable to strong acids and bases[15] |
| Byproducts of Deprotection | Isobutene, CO₂[6] | Toluene[14] |
| Orthogonality | Orthogonal to Fmoc (base-labile) and Cbz/Bn (hydrogenolysis)[2][6] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile)[20] |
Application in Peptide Synthesis: An Orthogonal Strategy
The orthogonality of Boc and Benzyl protecting groups is a cornerstone of classical peptide synthesis, particularly in the "Boc/Bzl" strategy.[11][21] In this approach, the temporary α-amino group is protected with Boc, while the more permanent side-chain protections for reactive amino acids (like serine, tyrosine, or glutamic acid) utilize benzyl-based groups.[21][22][23]
This allows for the selective deprotection of the α-amino group at each step of peptide chain elongation without disturbing the side-chain protection. The benzyl groups are then removed simultaneously in the final step using strong acid (like HF) or hydrogenolysis.[11][24]
References
- 1. Protecting Groups In Organic Synthesis [jornadascyt2023.sanfrancisco.utn.edu.ar]
- 2. Protective Groups [organic-chemistry.org]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Protection and Deprotection [pt.bzchemicals.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. Benzyl group - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nbinno.com [nbinno.com]
- 15. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. people.uniurb.it [people.uniurb.it]
- 21. peptide.com [peptide.com]
- 22. nbinno.com [nbinno.com]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Benzyl-PEG13-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG13-Boc, a specialized heterobifunctional linker molecule critical in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery to eliminate disease-causing proteins. This document details the product specifications of this compound, outlines its central role in the synthesis of PROTACs, and provides representative experimental protocols for its synthesis and application.
Introduction to this compound
This compound is a chemical tool with a polyethylene glycol (PEG) backbone of 13 ethylene glycol units. It is "heterobifunctional" because it possesses two different reactive ends, each with a distinct chemical protecting group: a benzyl (Bn) ether and a tert-butyloxycarbonyl (Boc) carbamate. This dual-protected design allows for the sequential and controlled linkage of two different molecules, a crucial feature in the multi-step synthesis of PROTACs.
The primary application of this compound is as a linker in the construction of PROTACs. These chimeric molecules are designed to simultaneously bind to a target protein (the protein of interest, or POI) and an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]
Product Specifications
| Parameter | Specification | Source |
| Molecular Formula | C38H68O15 | MedChemExpress |
| Molecular Weight | 764.94 g/mol | MedChemExpress |
| Appearance | White to off-white solid or oil | General observation for similar compounds |
| Purity | ≥95% | Typical for research-grade chemicals |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General observation for similar compounds |
| Storage | Store at -20°C for long-term stability | DC Chemicals (for Benzyl-PEG9-Boc) |
Note: Researchers should always refer to the supplier-specific certificate of analysis for the most accurate and up-to-date information.
Role in PROTAC Design and Synthesis
The linker component of a PROTAC is a critical determinant of its efficacy. The length, rigidity, and chemical nature of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. PEG-based linkers, such as this compound, are widely used due to their ability to improve the solubility and cell permeability of the final PROTAC molecule.[2][3]
The benzyl and Boc protecting groups on this compound allow for a strategic, stepwise synthesis of the PROTAC. Typically, one of the protecting groups is removed to allow for the attachment of either the E3 ligase ligand or the POI ligand. Subsequently, the second protecting group is removed to enable the coupling of the other binding moiety. This controlled approach prevents unwanted side reactions and ensures the correct assembly of the final PROTAC.
Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
The Ubiquitin-Proteasome System: The Target Pathway
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary cellular machinery for protein degradation. The UPS plays a crucial role in maintaining cellular homeostasis by selectively removing misfolded, damaged, or short-lived regulatory proteins.
The process begins with the tagging of a substrate protein with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination is carried out by a cascade of three enzymes: an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme, and an E3 ubiquitin ligase. The E3 ligase provides substrate specificity, recognizing specific proteins for ubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large multi-protein complex.
The following diagram illustrates the key steps in the ubiquitin-proteasome pathway.
Caption: A simplified diagram of the ubiquitin-proteasome protein degradation pathway.
Experimental Protocols
Representative Synthesis of a Benzyl-PEG-Boc Linker
This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with benzyl and Boc protecting groups.
Materials:
-
Commercially available mono-Boc-protected amino-PEG-alcohol (e.g., Boc-NH-PEG12-OH)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Deprotonation of the Alcohol: To a solution of mono-Boc-protected amino-PEG-alcohol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) portion-wise. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Benzylation: Cool the reaction mixture back to 0°C and add benzyl bromide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl. Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Benzyl-PEG-Boc product.
-
Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Representative Solid-Phase Synthesis of a PROTAC Using a Heterobifunctional Linker
This protocol outlines a general approach for the solid-phase synthesis of a PROTAC, which can be adapted for use with this compound.[4][5]
Materials:
-
Solid support (e.g., Rink amide resin)
-
E3 ligase ligand with a suitable functional group for attachment to the resin (e.g., a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Piperidine in DMF (e.g., 20%)
-
This compound (or a similar heterobifunctional linker)
-
Protein of Interest (POI) ligand with a suitable functional group for coupling
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Loading: Swell the Rink amide resin in DMF. Couple the E3 ligase ligand to the resin using HATU and DIPEA in DMF. Wash the resin thoroughly with DMF.
-
Fmoc Deprotection (if applicable): If the E3 ligase ligand is Fmoc-protected, treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash the resin with DMF.
-
Linker Coupling: Activate the carboxylic acid of a Boc-protected PEG linker (assuming the benzyl end will be used for POI ligand attachment) with HATU and DIPEA in DMF and add it to the resin-bound E3 ligase ligand. Allow the reaction to proceed to completion. Wash the resin with DMF.
-
Boc Deprotection: Treat the resin with a solution of TFA in dichloromethane (e.g., 20-50%) to remove the Boc protecting group from the linker. Wash the resin with DMF and neutralize with DIPEA in DMF.
-
POI Ligand Coupling: Couple the POI ligand (with a suitable functional group, e.g., a carboxylic acid) to the deprotected amine on the linker using HATU and DIPEA in DMF. Wash the resin with DMF and dichloromethane, and dry under vacuum.
-
Cleavage and Purification: Cleave the final PROTAC from the solid support using a TFA cleavage cocktail. Precipitate the crude PROTAC in cold diethyl ether, centrifuge, and decant the ether. Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
The following diagram illustrates a typical solid-phase PROTAC synthesis workflow.
Caption: A schematic representation of a solid-phase synthesis approach for PROTACs.
Conclusion
This compound is a valuable and versatile tool for researchers in the field of targeted protein degradation. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, facilitates the rational design and efficient synthesis of PROTAC molecules. A thorough understanding of its chemical properties, coupled with robust synthetic and analytical methodologies, is essential for the successful development of novel protein degraders with therapeutic potential. This guide provides a foundational understanding of this compound and its application in this exciting and rapidly evolving area of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PEGylated Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features and advantages of employing polyethylene glycol (PEG) linkers in the design and development of advanced therapeutics. From enhancing pharmacokinetic profiles to enabling targeted drug delivery, PEGylated linkers have become an indispensable tool in modern medicine.[1][2][3] This document delves into the fundamental chemistry, diverse architectures, and significant benefits of these versatile molecules, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding and practical application of this technology.
Core Features and Advantages of PEGylated Linkers
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, dramatically enhances the therapeutic properties of proteins, peptides, small molecules, and nanoparticles.[1][2] The strategic incorporation of a PEG linker can lead to significant improvements in a drug candidate's profile.
Key Advantages:
-
Enhanced Solubility: Many potent drug molecules are hydrophobic, limiting their administration and bioavailability. PEGylation significantly increases the hydrophilicity of these compounds, improving their solubility in aqueous solutions and facilitating intravenous administration.[3][4]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate.[5] This "stealth" effect also shields the therapeutic from enzymatic degradation and uptake by the reticuloendothelial system (RES), leading to a longer circulation time in the bloodstream and allowing for less frequent dosing.[6][7]
-
Reduced Immunogenicity: The flexible PEG chain can mask antigenic epitopes on the surface of protein-based therapeutics, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[6][8]
-
Improved Stability: PEGylation can protect therapeutic molecules from proteolytic degradation, enhancing their stability both in storage and in vivo.[9]
-
Controlled Drug Release: Cleavable PEG linkers can be engineered to release their therapeutic payload in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, enabling targeted drug delivery to the site of action.[10][11]
-
Enhanced Tumor Targeting: In oncology, the increased size of PEGylated nanocarriers allows them to take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[4]
Quantitative Impact of PEGylation on Pharmacokinetics
The benefits of PEGylation are not merely qualitative. The choice of PEG linker length, architecture, and conjugation chemistry has a quantifiable impact on the pharmacokinetic (PK) profile of a drug. The following tables summarize the observed effects of PEGylation on key PK parameters for various therapeutic agents.
| Therapeutic Agent | PEG Size (kDa) | Change in Half-Life (t½) | Fold Increase in Half-Life | Reference |
| Interferon α-2a | 12 | From ~2-3 hours to ~65 hours | ~22-32 | [12] |
| G-CSF | 20 | From ~3.5 hours to ~15-80 hours | ~4-23 | [12] |
| Adenosine Deaminase | 5 | From <30 minutes to ~48-72 hours | >96 | [12] |
| Affibody-MMAE Conjugate | 4 | From 19.6 minutes to 49 minutes | 2.5 | [13] |
| Affibody-MMAE Conjugate | 10 | From 19.6 minutes to 219.5 minutes | 11.2 | [13] |
Table 1: Impact of PEGylation on Drug Half-Life. This table illustrates the significant extension of circulation half-life achieved through PEGylation of various therapeutic proteins and conjugates.
| Drug Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (L/h/m²) | Volume of Distribution (L/m²) |
| Free Doxorubicin | ~4.9 | ~3.6 | ~45 | ~254 |
| Conventional Liposomal Doxorubicin | ~8.9 | ~25 | ~2.0 | ~4.1 |
| PEGylated Liposomal Doxorubicin | ~33.2 | ~800 | ~0.1 | ~4.0 |
Table 2: Pharmacokinetic Parameters of Doxorubicin Formulations. This table provides a comparative overview of the pharmacokinetic profiles of free doorubicin versus its conventional and PEGylated liposomal formulations, highlighting the profound impact of PEGylation on drug exposure and clearance.[7]
Types of PEGylated Linkers and Their Signaling Pathways
The versatility of PEGylated linkers stems from the ability to tailor their architecture and chemical properties to specific applications.
Figure 1: Architectures and Mechanisms of PEGylated Linkers. This diagram illustrates the structural differences between linear and branched PEG linkers, and the distinct drug release mechanisms for cleavable and non-cleavable linkers.
Figure 2: The "Stealth Effect" of PEGylation. This diagram depicts how the PEG layer on a nanoparticle inhibits opsonization, thereby reducing recognition and uptake by macrophages, leading to prolonged circulation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a heterobifunctional PEG linker and a general protocol for protein PEGylation.
Synthesis of a Heterobifunctional PEG Linker (e.g., Azide-PEG-NHS Ester)
This protocol outlines the synthesis of a heterobifunctional PEG linker with an azide group for "click" chemistry and an NHS ester for reaction with primary amines.
Materials:
-
α-Hydroxy-ω-carboxy-PEG
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Azidotrimethylsilane (TMS-N₃)
-
Stannous chloride (SnCl₂)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Activation of the Carboxyl Group:
-
Dissolve α-Hydroxy-ω-carboxy-PEG (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.2 equivalents) dissolved in anhydrous DCM dropwise to the solution under an inert atmosphere (Argon or Nitrogen).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the solid product (HO-PEG-NHS) by filtration and dry under vacuum.
-
-
Conversion of the Hydroxyl Group to Azide:
-
Dissolve HO-PEG-NHS (1 equivalent) in anhydrous DMF.
-
Add TMS-N₃ (1.5 equivalents) and SnCl₂ (0.1 equivalents) to the solution.
-
Heat the reaction mixture to 60°C and stir overnight under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into a saturated NaHCO₃ solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Precipitate the final product (N₃-PEG-NHS) by adding cold diethyl ether.
-
Collect the product by filtration and dry under vacuum.
-
Characterization: The structure and purity of the synthesized N₃-PEG-NHS can be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight distribution can be analyzed by MALDI-TOF mass spectrometry.
General Protocol for Protein PEGylation
This protocol describes a general method for conjugating an NHS-activated PEG linker to a protein via primary amines (e.g., lysine residues).
Materials:
-
Protein of interest
-
NHS-activated PEG linker (e.g., mPEG-NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filter units with appropriate molecular weight cut-off (MWCO)
-
Bradford assay reagent for protein concentration determination
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction. If necessary, perform a buffer exchange using dialysis or a centrifugal filter unit.
-
-
PEGylation Reaction:
-
Dissolve the NHS-activated PEG linker in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (typically ranging from 2:1 to 50:1).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature will depend on the specific protein and PEG reagent.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove the unreacted PEG and byproducts by dialysis against PBS or using a centrifugal filter unit with an appropriate MWCO.
-
Alternatively, size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be used for purification and to separate different PEGylated species.
-
Characterization: The extent of PEGylation can be determined by SDS-PAGE, which will show an increase in the apparent molecular weight of the protein. The precise number of attached PEG chains and the sites of conjugation can be determined by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and peptide mapping. The biological activity of the PEGylated protein should be assessed using a relevant in vitro assay.
Characterization of PEGylated Conjugates
Thorough characterization of PEGylated conjugates is crucial to ensure product quality, consistency, and to understand its structure-activity relationship.
HPLC-Based Methods
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of PEGylated proteins.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is used to separate PEGylated proteins from the unconjugated protein and free PEG, and to detect aggregates.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. It can be used to separate different PEGylated isoforms and to assess the purity of the conjugate.
-
Ion-Exchange Chromatography (IEX-HPLC): Separates molecules based on their net charge. It is useful for separating PEGylated species where the PEGylation modifies the overall charge of the protein.
Mass Spectrometry
Mass spectrometry (MS) is indispensable for determining the precise molecular weight and the degree of PEGylation.
-
MALDI-TOF MS: Provides the average molecular weight of the PEGylated protein and can resolve species with different numbers of attached PEG chains.
-
ESI-MS: Can be coupled with liquid chromatography (LC-MS) to provide detailed information on the different PEGylated species in a mixture.
Determination of Drug-to-Antibody Ratio (DAR) for ADCs
For antibody-drug conjugates (ADCs) utilizing PEGylated linkers, determining the average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute.
Methodology using Hydrophobic Interaction Chromatography (HIC) and UV/Vis Spectroscopy:
-
HIC Separation: HIC separates ADC species based on the number of conjugated drug-linker moieties, as each addition increases the hydrophobicity of the antibody.
-
Peak Identification: Each peak in the HIC chromatogram corresponds to an ADC with a specific number of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.).
-
UV/Vis Analysis: The absorbance of the ADC is measured at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
DAR Calculation: The average DAR is calculated using the Beer-Lambert law, taking into account the extinction coefficients of the antibody and the drug at both wavelengths, and the relative area of each peak in the HIC chromatogram.[]
Methodology using LC-MS:
-
Intact Mass Analysis: The ADC is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded species.
-
Deconvolution: The raw mass spectrum is deconvoluted to determine the masses of the different DAR species.
-
Weighted Average Calculation: The average DAR is calculated by taking the weighted average of the different DAR species, based on their relative abundance in the mass spectrum.[15]
Experimental Workflow for ADC Development with PEGylated Linkers
The development of an antibody-drug conjugate with a PEGylated linker is a multi-step process that requires careful planning and execution.
Figure 3: ADC Development Workflow. This diagram outlines the key stages in the development of an antibody-drug conjugate utilizing a PEGylated linker, from initial component selection to in vivo evaluation.
This comprehensive guide provides a solid foundation for understanding and utilizing PEGylated linkers in drug development. By leveraging the unique properties of these versatile molecules, researchers can overcome many of the challenges associated with traditional drug delivery and create more effective and safer therapeutics.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. purepeg.com [purepeg.com]
- 9. adcreview.com [adcreview.com]
- 10. purepeg.com [purepeg.com]
- 11. purepeg.com [purepeg.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG13-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the utilization of Benzyl-PEG13-Boc, a heterobifunctional polyethylene glycol (PEG) linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below are designed to offer a clear, step-by-step workflow for the sequential deprotection and conjugation of this linker to a protein of interest (POI) ligand (warhead) and an E3 ligase ligand.
Introduction to this compound in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI ligand and the E3 ligase ligand is a critical component that influences the physicochemical properties and biological activity of the PROTAC. PEG linkers are frequently employed to enhance the solubility and cell permeability of PROTACs.[1][2][3][4][5][6]
This compound is a versatile linker featuring two orthogonal protecting groups: a benzyl (Bn) ether protecting a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) group protecting a terminal amine. The orthogonality of these protecting groups allows for the selective deprotection and sequential conjugation of the linker to the desired ligands, enabling a modular and controlled PROTAC synthesis.[2][7] The Boc group is labile to acidic conditions, while the benzyl ether can be cleaved via hydrogenolysis.
This guide presents two primary synthetic strategies for the use of this compound in PROTAC synthesis:
-
Strategy A: Initial debenzylation to reveal the hydroxyl group for the first conjugation, followed by Boc deprotection for the second conjugation.
-
Strategy B: Initial Boc deprotection to reveal the amine group for the first conjugation, followed by debenzylation for the second conjugation.
Chemical Structure and Properties
Caption: Chemical structure of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the two primary synthetic strategies. Researchers should adapt these protocols based on the specific reactivity and solubility of their POI and E3 ligase ligands.
Strategy A: Debenzylation First, Followed by Boc Deprotection
This strategy is suitable when the first conjugation partner (either the warhead or the E3 ligase ligand) has a reactive carboxyl group for esterification or is amenable to other hydroxyl-specific coupling chemistries.
Experimental Workflow for Strategy A
Caption: Workflow for PROTAC synthesis using Strategy A.
Step 1: Debenzylation of this compound
This step removes the benzyl protecting group to yield a free hydroxyl group.
Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or tetrahydrofuran (THF).
-
Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically 1 atm, balloon).
-
Stir the reaction mixture vigorously at room temperature for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG13-Boc.
-
Purify the product by flash column chromatography if necessary.
| Parameter | Value |
| Solvent | Methanol, Ethanol, or THF |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 0.1 equivalents |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | >90% |
Step 2: First Conjugation (e.g., Esterification)
This step couples the debenzylated linker to the first ligand, which possesses a carboxylic acid group.
Protocol:
-
Dissolve HO-PEG13-Boc (1.0 eq), the carboxylic acid-containing ligand (1.1 eq), and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Dilute the filtrate with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester conjugate by flash column chromatography.
| Parameter | Value |
| Coupling Agent | DCC or EDC |
| Catalyst | DMAP |
| Solvent | DCM or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 60 - 80% |
Step 3: Boc Deprotection
This step removes the Boc protecting group to reveal the primary amine.
Protocol:
-
Dissolve the Boc-protected intermediate from the previous step in DCM.
-
Add trifluoroacetic acid (TFA) (10-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
The resulting amine-TFA salt is often used in the next step without further purification.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% (as TFA salt) |
Step 4: Second Conjugation (Amide Coupling)
This final step couples the deprotected amine with the second ligand, which contains a carboxylic acid, to form the final PROTAC.
Protocol:
-
Dissolve the carboxylic acid-containing second ligand (1.0 eq) in DMF or DCM.
-
Add a peptide coupling reagent such as HATU (1.1 eq) or HBTU (1.1 eq).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-TFA salt from the previous step (1.2 eq) and additional DIPEA (1.0-2.0 eq) to neutralize the TFA salt.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC or flash column chromatography.
| Parameter | Value |
| Coupling Reagent | HATU or HBTU |
| Base | DIPEA |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 40 - 70% |
Strategy B: Boc Deprotection First, Followed by Debenzylation
This strategy is preferred when the first conjugation partner has a reactive group that is more compatible with an amine, such as an activated ester or an isocyanate.
Experimental Workflow for Strategy B
Caption: Workflow for PROTAC synthesis using Strategy B.
Step 1: Boc Deprotection of this compound
This step removes the Boc protecting group to yield a free amine.
Protocol:
-
Dissolve this compound in DCM.
-
Add TFA (10-50% v/v in DCM) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The resulting Benzyl-PEG13-NH₂·TFA salt is typically used directly in the next step.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours |
| Typical Yield | >95% (as TFA salt) |
Step 2: First Conjugation (Amide Coupling)
This step couples the deprotected amine to the first ligand containing a carboxylic acid.
Protocol:
-
Follow the protocol for Amide Coupling as described in Strategy A, Step 4, using the Benzyl-PEG13-NH₂·TFA salt as the amine component.
| Parameter | Value |
| Coupling Reagent | HATU or HBTU |
| Base | DIPEA |
| Solvent | DMF or DCM |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 50 - 80% |
Step 3: Debenzylation
This step removes the benzyl protecting group from the intermediate to reveal the hydroxyl group.
Protocol:
-
Follow the protocol for Debenzylation as described in Strategy A, Step 1, using the amide-linked intermediate from the previous step.
| Parameter | Value |
| Solvent | Methanol, Ethanol, or THF |
| Catalyst | 10% Pd/C |
| Catalyst Loading | 0.1 equivalents |
| Hydrogen Pressure | 1 atm (balloon) |
| Temperature | Room Temperature |
| Reaction Time | 4 - 16 hours |
| Typical Yield | >85% |
Step 4: Second Conjugation (e.g., Esterification)
This final step couples the deprotected hydroxyl group with the second ligand containing a carboxylic acid to form the final PROTAC.
Protocol:
-
Follow the protocol for Esterification as described in Strategy A, Step 2, using the debenzylated intermediate from the previous step as the alcohol component.
| Parameter | Value |
| Coupling Agent | DCC or EDC |
| Catalyst | DMAP |
| Solvent | DCM or DMF |
| Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 50 - 70% |
Purification and Characterization
Purification of PEGylated PROTACs and their intermediates can be challenging due to their amphiphilic nature.[][9][10][11]
-
Flash Column Chromatography: Silica gel chromatography is commonly used for intermediates. The polarity of the eluent system should be optimized to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the method of choice for the final purification of PROTACs to achieve high purity.
-
Characterization: The structure and purity of all intermediates and the final PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).
PROTAC Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
References
- 1. scispace.com [scispace.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 6. PROTAC PEG LINKERS - JenKem Technology USA [jenkemusa.com]
- 7. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Benzyl-PEG13-Boc in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD removes the entire protein, offering a more complete and potentially more durable therapeutic effect.[2] The most prominent TPD technology is the use of Proteolysis Targeting Chimeras (PROTACs).[2][3]
PROTACs are heterobifunctional molecules composed of three key components:
By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex.[3][4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[3][4]
The Role of the Linker in PROTAC Design
The linker is a critical component of a PROTAC molecule, significantly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][][7] The length, rigidity, and chemical composition of the linker are crucial for the formation of a stable and productive ternary complex.[7] Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their ability to improve solubility and cell permeability.[8][9]
Benzyl-PEG13-Boc: A Versatile Linker for PROTAC Synthesis
This compound is a PEG-based PROTAC linker. The "PEG13" component indicates a chain of 13 ethylene glycol units, which provides a flexible and hydrophilic spacer. The "Benzyl" and "Boc" (tert-butyloxycarbonyl) groups are protecting groups commonly used in organic synthesis. The Boc group protects an amine functionality, which can be deprotected under acidic conditions to allow for coupling with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The benzyl group typically protects a hydroxyl or carboxylic acid group and can be removed through hydrogenolysis. These protecting groups allow for a modular and controlled synthesis of the final PROTAC molecule.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC, where this compound is used to connect a POI ligand (with an available carboxylic acid) and an E3 ligase ligand (with an available amine).
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with an amine functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Coupling of this compound to the POI Ligand: a. Dissolve the POI ligand-COOH (1 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2 eq) to the solution and stir for 15 minutes at room temperature. c. Add a solution of Benzyl-PEG13-amine (deprotected from the Boc group, 1 eq) in anhydrous DMF. d. Stir the reaction mixture at room temperature for 4-16 hours, monitoring progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the resulting intermediate by column chromatography or HPLC.
-
Boc Deprotection: a. Dissolve the purified intermediate from step 1 in DCM. b. Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. d. Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Coupling to the E3 Ligase Ligand: a. Dissolve the deprotected intermediate from step 2 and the E3 ligase ligand-COOH (1 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2 eq) and stir at room temperature for 4-16 hours. c. Monitor the reaction progress by LC-MS. d. Purify the final PROTAC molecule by preparative HPLC.
-
Benzyl Deprotection (if necessary): a. Dissolve the purified PROTAC in a suitable solvent (e.g., methanol, ethanol, or THF). b. Add Pd/C (10 mol%). c. Stir the mixture under an atmosphere of H2 (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by LC-MS). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final deprotected PROTAC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in cells.[5][10]
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control. c. Incubate the cells for a desired time period (e.g., 4, 8, 16, 24 hours).[5]
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris. e. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting: a. Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system. g. Quantify the band intensities to determine the extent of protein degradation.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
This protocol assesses the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PROTAC.
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Add the solubilization solution to dissolve the formazan crystals.[4]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol [1][11][12]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plate
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the PROTAC.
-
Incubate for the desired time period.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence with a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of metabolically active cells.[1]
Data Presentation
Quantitative data from protein degradation and cell viability experiments should be summarized in tables for clear comparison.
Table 1: Example Protein Degradation Data for a Hypothetical PROTAC
| PROTAC Concentration | % Protein Remaining (vs. Vehicle) | DC50 (nM) | Dmax (%) |
| 1 nM | 95 ± 5 | 25 | 95 |
| 10 nM | 70 ± 8 | ||
| 100 nM | 20 ± 6 | ||
| 1 µM | 5 ± 2 | ||
| 10 µM | 8 ± 3 |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2][13] Dmax: The maximal level of protein degradation achieved.[2][13]
Table 2: Example Cell Viability Data for a Hypothetical PROTAC
| PROTAC Concentration | % Cell Viability (vs. Vehicle) | IC50 (µM) |
| 10 nM | 98 ± 4 | > 10 |
| 100 nM | 95 ± 6 | |
| 1 µM | 85 ± 7 | |
| 10 µM | 60 ± 9 |
IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Visualizations
Caption: Mechanism of Action for a PROTAC utilizing a this compound linker.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
References
- 1. ch.promega.com [ch.promega.com]
- 2. lifesensors.com [lifesensors.com]
- 3. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. explorationpub.com [explorationpub.com]
- 8. nbinno.com [nbinno.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [se.promega.com]
- 13. Research Collection | ETH Library [research-collection.ethz.ch]
Application Note: A Comprehensive Workflow for the Development of a Novel PROTAC Utilizing a Benzyl-PEG13-Boc Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger its complete degradation, offering a more sustained and potent therapeutic effect.[3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5]
The linker is not merely a spacer but plays a critical role in determining the PROTAC's efficacy, influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase), as well as dictating physicochemical properties like solubility and cell permeability.[5][6] This document outlines a detailed experimental workflow for the rational design, synthesis, and evaluation of a novel PROTAC, specifically highlighting the use of Benzyl-PEG13-Boc, a versatile linker that combines the conformational influence of a benzyl group with the favorable solubility and length characteristics of a 13-unit polyethylene glycol (PEG) chain.[5][7][8]
PROTAC Mechanism of Action
PROTACs function catalytically by hijacking the ubiquitin-proteasome system (UPS).[1] The PROTAC first forms a ternary complex with the target protein (POI) and an E3 ubiquitin ligase.[8] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, tagging it for destruction.[2] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.[1][2]
Section 1: PROTAC Design and Synthesis
The development of a successful PROTAC begins with a modular design approach, followed by a convergent synthesis strategy. The this compound linker is ideal for this, as the Boc-protected amine allows for sequential, controlled conjugation to the POI and E3 ligase ligands.
Synthetic Workflow
The synthesis involves two primary stages:
-
Linker-Ligand Conjugation : One of the ligands (e.g., the E3 ligase ligand) is coupled to the deprotected amine of the this compound linker.
-
Final PROTAC Assembly : The second ligand (e.g., the POI ligand) is then coupled to the other end of the linker-ligand intermediate. Click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is often employed for its efficiency and reliability.[]
Section 2: In Vitro Biochemical Characterization
Once synthesized, the PROTAC must be characterized biochemically to confirm its ability to bind its targets and form a productive ternary complex, which is a prerequisite for degradation.[10]
Binding Affinity and Ternary Complex Formation
Assays are performed to measure the binding affinity (KD) of the PROTAC to both the POI and the E3 ligase individually (binary interactions) and the stability of the ternary complex.[]
Table 1: Summary of Biophysical Data
| Compound | Binary KD vs. POI (nM) | Binary KD vs. E3 Ligase (nM) | Ternary Complex KD (nM) | Cooperativity (α) |
|---|---|---|---|---|
| Novel PROTAC | 50 | 250 | 5 | >10 |
| Control PROTAC | 55 | 280 | 45 | ~1 (Non-cooperative) |
Protocol 2.1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is used to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex interactions in real-time.[12]
-
Immobilization : Covalently couple the E3 ligase (e.g., VHL) to a sensor chip surface.[12]
-
Binary Interaction (PROTAC:Ligase) : Inject varying concentrations of the PROTAC over the ligase-coupled surface to determine the KD for this binary interaction.
-
Binary Interaction (PROTAC:POI) : In solution, pre-incubate a fixed, high concentration of the POI with varying concentrations of the PROTAC. Inject these mixtures over a control flow cell to subtract the bulk refractive index change. This step is often challenging and may be better assessed by ITC or FP.
-
Ternary Complex Formation : Pre-incubate a fixed, saturating concentration of the POI with varying concentrations of the PROTAC.[12]
-
Injection : Inject the POI-PROTAC mixtures over the E3 ligase-coupled surface. The resulting sensorgram will show the formation of the ternary complex.[12]
-
Data Analysis : Fit the sensorgram data to appropriate kinetic models to determine the affinity and stability of the ternary complex. Calculate cooperativity (α) by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.[12]
Protocol 2.2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic data (ΔH, ΔS) and stoichiometry (n) in addition to affinity (KD).[13]
-
Preparation : Prepare solutions of the POI, E3 ligase, and PROTAC in the same buffer to minimize heats of dilution. Ensure protein purity and accurate concentration measurement.
-
Binary Titration (PROTAC into POI) : Load the sample cell with the POI solution. Load the syringe with the PROTAC solution (typically 10-20x the POI concentration).
-
Titration : Perform a series of small injections of the PROTAC into the POI solution while monitoring the heat change.
-
Binary Titration (PROTAC into E3 Ligase) : Repeat step 3, titrating the PROTAC into the E3 ligase solution.
-
Ternary Complex Titration : To assess ternary complex formation, saturate the PROTAC solution with the E3 ligase and titrate this mixture into the POI solution in the cell.[13]
-
Data Analysis : Integrate the heat peaks and fit the data to a suitable binding model to extract KD, ΔH, and stoichiometry. The Gibbs free energy (ΔG) can be calculated to evaluate the stability of the ternary complex.[13]
Protocol 2.3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce POI ubiquitination in a cell-free system.
-
Reaction Setup : In a microcentrifuge tube, combine recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, ATP, the POI, and the PROTAC at various concentrations.
-
Incubation : Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching : Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis : Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection : Probe the membrane with a primary antibody specific to the POI. A high-molecular-weight smear or ladder of bands above the unmodified POI band indicates polyubiquitination.
Section 3: In Vitro Cellular Characterization
The next critical phase is to determine if the PROTAC is cell-permeable and can induce the degradation of the endogenous target protein within a cellular context.[]
Cellular Evaluation Workflow
A systematic workflow is essential to characterize the PROTAC's cellular activity, including its potency, selectivity, and mechanism of action.
Target Degradation and Cytotoxicity
The primary measure of a PROTAC's success is its ability to induce potent and maximal degradation of the target protein, which should correlate with a desired phenotypic outcome, such as reduced cell viability in cancer cells.
Table 2: Summary of Cellular Activity Data
| Compound | DC50 (nM) [Degradation] | Dmax (%) [Max Degradation] | IC50 (nM) [Cytotoxicity] |
|---|---|---|---|
| Novel PROTAC | 15 | 95 | 25 |
| POI Inhibitor | N/A | 0 | 250 |
| Negative Control | >10,000 | <10 | >10,000 |
Protocol 3.1: Western Blot for Protein Degradation (DC₅₀ Determination)
This is the standard method to quantify the reduction in target protein levels.[14]
-
Cell Culture and Treatment : Plate cells (e.g., MCF-7) in a 24-well plate and allow them to adhere overnight.[14]
-
Dosing : Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10,000 nM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for each sample, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis : Visualize the bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Protocol 3.2: Cell Viability Assay (e.g., MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating : Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment : Treat the cells with the same serial dilution of the PROTAC used for the degradation assay.
-
Incubation : Incubate for a period relevant to the desired phenotype (e.g., 72 hours).
-
Reagent Addition : Add the MTS reagent (or similar, like CellTiter-Glo) to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement : Read the absorbance (for MTS) or luminescence (for CellTiter-Glo) using a plate reader.
-
Data Analysis : Normalize the results to the vehicle-treated control cells. Plot the percentage of cell viability against PROTAC concentration and fit to a dose-response curve to determine the IC₅₀ (concentration for 50% inhibition of viability).
Section 4: In Vivo Evaluation
Promising PROTAC candidates from in vitro testing are advanced to in vivo models to assess their stability, efficacy, and safety.[][16]
-
Pharmacokinetics (PK) : These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in an animal model. Key parameters include half-life, clearance, and bioavailability.[3]
-
Pharmacodynamics (PD) : PD studies measure the extent and duration of target protein degradation in relevant tissues (e.g., tumor) after PROTAC administration. This establishes a link between drug exposure and target engagement.[3]
-
Efficacy Studies : The PROTAC is evaluated in a disease-relevant animal model (e.g., a tumor xenograft model) to assess its therapeutic effect, such as tumor growth inhibition or regression.[]
-
Toxicology Studies : These studies evaluate the safety profile of the PROTAC and identify any potential on-target or off-target toxicities.
Table 3: Example In Vivo Pharmacodynamic Data
| Tissue | Time Post-Dose (hours) | % Target Degradation (vs. Vehicle) |
|---|---|---|
| Tumor | 8 | 92% |
| 24 | 85% | |
| 72 | 55% |
| Spleen | 24 | 25% |
The development of a novel PROTAC is a multidisciplinary effort that requires careful design, synthesis, and a rigorous cascade of in vitro and in vivo evaluations. The use of well-characterized linkers, such as this compound, provides a solid foundation for constructing potent and selective degraders. The detailed protocols and workflows presented in this application note provide a comprehensive roadmap for researchers to navigate the complexities of PROTAC development, from initial biophysical characterization to cellular mechanism-of-action studies, ultimately leading to the identification of promising candidates for further preclinical and clinical investigation.
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. portlandpress.com [portlandpress.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. PROTAC Technology: An Effective Targeted Protein Degrader.pdf [slideshare.net]
- 5. explorationpub.com [explorationpub.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTAC in vivo evaluation - Profacgen [profacgen.com]
Application Notes and Protocols for Benzyl-PEG13-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the optimal conjugation of Benzyl-PEG13-Boc to target molecules. The information is intended to guide researchers in developing robust and efficient bioconjugation strategies for applications in drug delivery, diagnostics, and therapeutics.
Introduction to this compound
This compound is a heterobifunctional linker containing a benzyl group for potential aromatic interactions or as a stable protecting group, a 13-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation. The controlled deprotection of the Boc group reveals a primary amine, which can then be conjugated to various functional groups on target molecules such as proteins, peptides, or small molecules.
Experimental Protocols
Boc Deprotection of this compound
The critical first step is the removal of the Boc protecting group to expose the primary amine for conjugation. The choice of deprotection conditions depends on the sensitivity of the target molecule to acidic or basic environments.
Protocol 2.1.1: Acidic Boc Deprotection (TFA Method)
This is a common and efficient method for Boc deprotection.
-
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL DCM per 1 g of PEG linker).
-
Add an equal volume of TFA to the solution (1:1 v/v ratio of DCM:TFA).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the deprotected Benzyl-PEG13-Amine.
-
Protocol 2.1.2: Alternative Boc Deprotection (HCl in Dioxane)
This method is an alternative to TFA and can be milder in some cases.
-
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Centrifuge
-
-
Procedure:
-
Dissolve this compound in a minimal amount of 1,4-dioxane.
-
Add a 10-fold molar excess of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain the hydrochloride salt of Benzyl-PEG13-Amine.
-
Conjugation of Benzyl-PEG13-Amine to Carboxyl Groups (EDC/NHS Chemistry)
This is a widely used method for conjugating amines to carboxylic acids, for instance, on proteins or nanoparticles.
-
Materials:
-
Deprotected Benzyl-PEG13-Amine
-
Carboxyl-containing target molecule (e.g., protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
-
Procedure:
-
Dissolve the carboxyl-containing target molecule in MES buffer.
-
Add EDC and NHS to the solution. A typical molar ratio is 1:2:5 (Target:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Add the deprotected Benzyl-PEG13-Amine to the reaction mixture. The molar ratio of activated target to amine-PEG can be varied to optimize conjugation efficiency (e.g., 1:1 to 1:10).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using an appropriate method to remove unreacted reagents.
-
Conjugation of Benzyl-PEG13-Amine to NHS Esters
This method is suitable for conjugating the amine-PEG linker to molecules that have been pre-activated with an NHS ester.
-
Materials:
-
Deprotected Benzyl-PEG13-Amine
-
NHS ester-activated target molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching solution (e.g., Tris or glycine)
-
Purification system
-
-
Procedure:
-
Dissolve the NHS ester-activated target molecule in the recommended solvent (e.g., DMSO or DMF).
-
Dissolve the deprotected Benzyl-PEG13-Amine in the amine-free buffer.
-
Add the NHS ester solution to the amine-PEG solution. A molar excess of the amine-PEG (e.g., 1.5 to 5-fold) is often used.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching solution.
-
Purify the conjugate to remove excess reagents.
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors. The following tables summarize the expected trends based on available data for similar amine-PEG linkers.
Table 1: Effect of pH on Amine-PEG Conjugation Efficiency to Carboxyl Groups (EDC/NHS Chemistry)
| pH | Activation Efficiency (Carboxyl) | Coupling Efficiency (Amine) | Overall Conjugation Yield (Estimated) |
| 4.5 | High | Low | Low |
| 6.0 | Optimal | Moderate | Moderate to High |
| 7.4 | Moderate | High | Optimal |
| 8.5 | Low | Optimal | Moderate |
Note: The optimal pH for the overall EDC/NHS reaction is a compromise between the acidic pH required for carboxyl activation and the basic pH favored for the amine coupling step. A two-step reaction with a pH shift is often most effective.
Table 2: Effect of Molar Ratio on Protein PEGylation Yield
| Target:Amine-PEG Molar Ratio | Mono-PEGylated Product (%) | Multi-PEGylated Product (%) | Unconjugated Target (%) |
| 1:1 | 30-50 | <10 | 40-60 |
| 1:5 | 50-70 | 10-20 | 10-30 |
| 1:10 | 40-60 | 20-40 | <10 |
| 1:20 | 20-40 | 40-60 | <5 |
Note: These are estimated values and will vary depending on the specific protein and reaction conditions. Optimization is recommended for each specific application.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from this compound to a purified bioconjugate.
Caption: General experimental workflow for this compound conjugation.
Signaling Pathway: Targeting the EGFR Pathway with a PEGylated Drug
PEGylated linkers can be used to improve the delivery of drugs that target specific signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.
Caption: Targeting the EGFR signaling pathway with a PEGylated drug conjugate.
Application Notes and Protocols: Bioconjugation Techniques Using Benzyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG13-Boc is a heterobifunctional linker designed for advanced bioconjugation applications. This reagent incorporates three key chemical motifs: a benzyl ether group, a 13-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine. This combination of features provides researchers with a versatile tool for modifying proteins, peptides, and other biomolecules.
The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal benzyl and Boc-protected amine groups allow for controlled, sequential conjugation reactions.[1][2][3][4] The Boc protecting group offers a stable means of masking a primary amine, which can be selectively deprotected under acidic conditions to enable further modification.[1][2][5] This application note provides an overview of this compound, its applications, and detailed protocols for its use in bioconjugation.
Product Information and Properties
| Property | Value |
| Full Chemical Name | 1-Benzyl-41-amino-41-deoxy-3,6,9,12,15,18,21,24,27,30,33,36,39-tridecaoxatetracontan-1-ol, N-(tert-butoxycarbonyl) |
| Abbreviation | This compound |
| Molecular Weight | 824.05 g/mol |
| Spacer Arm Length | ~50.8 Å |
| Chemical Structure | Benzyl-O-(CH2CH2O)13-NH-Boc |
| Solubility | Soluble in most organic solvents (e.g., DMF, DMSO, CH2Cl2) and aqueous buffers. |
| Storage | Store at -20°C, desiccated. |
Applications in Bioconjugation
The unique structure of this compound lends itself to a variety of applications in research and drug development:
-
PEGylation of Biomolecules: The primary application is the covalent attachment of the PEG linker to a biomolecule of interest. PEGylation is a well-established technique to improve the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which can lead to a longer circulation half-life and reduced immunogenicity.[6][7][][9]
-
Drug Delivery and Development: In the field of antibody-drug conjugates (ADCs), PEG linkers are utilized to connect cytotoxic payloads to antibodies.[10][11] The hydrophilicity of the PEG spacer can help to mitigate aggregation issues often encountered with hydrophobic drug payloads. While this specific linker is not pre-activated for direct payload attachment, it can be incorporated into more complex linker-drug systems.
-
Surface Modification: The amine functionality, after deprotection, can be used to immobilize the Benzyl-PEG13 moiety onto surfaces, such as nanoparticles or microplates, to create biocompatible coatings that reduce non-specific binding.
-
Controlled Heterobifunctional Crosslinking: The Boc-protected amine allows for a two-step conjugation strategy. The benzyl end (if modified to be reactive) or another functionality on the biomolecule can be reacted first, followed by deprotection of the Boc group to reveal the amine for a subsequent conjugation step.
Experimental Protocols
Protocol 1: Deprotection of the Boc Group to Yield Benzyl-PEG13-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for conjugation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve this compound in DCM to a final concentration of 10 mg/mL.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
Resuspend the oily residue in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Pellet the product by centrifugation at 5000 x g for 10 minutes.
-
Decant the supernatant and wash the pellet with cold diethyl ether.
-
Dry the resulting Benzyl-PEG13-Amine product under vacuum.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
Expected Outcome:
| Product | Form | Purity (typical) |
| Benzyl-PEG13-Amine | White to off-white solid or oil | >95% |
Protocol 2: Conjugation of Benzyl-PEG13-Amine to a Carboxyl-Containing Biomolecule
This protocol details the conjugation of the deprotected Benzyl-PEG13-Amine to a protein or other biomolecule containing accessible carboxyl groups (e.g., aspartic acid, glutamic acid, or a C-terminus) using EDC/NHS chemistry.
Materials:
-
Benzyl-PEG13-Amine (from Protocol 1)
-
Biomolecule with accessible carboxyl groups (e.g., protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 4.5-6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., PD-10)
-
UV-Vis Spectrophotometer
-
SDS-PAGE equipment
Procedure:
-
Biomolecule Preparation: Dissolve the carboxyl-containing biomolecule in MES buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in MES buffer.
-
Add a 10-50 fold molar excess of EDC and NHS to the biomolecule solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Dissolve Benzyl-PEG13-Amine in MES buffer.
-
Add a 10-100 fold molar excess of Benzyl-PEG13-Amine to the activated biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional): Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect fractions and monitor the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Pool the protein-containing fractions.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight, indicating successful PEGylation.
-
Use MALDI-TOF mass spectrometry to determine the degree of PEGylation.
-
Quantitative Data Summary (Example):
| Parameter | Unconjugated Protein | Benzyl-PEG13-Protein Conjugate |
| Molecular Weight (SDS-PAGE) | 50 kDa | ~55-60 kDa (depending on PEGylation degree) |
| Molecular Weight (Mass Spec) | 50,000 Da | 52,472 Da (for a 3:1 PEGylation ratio) |
| Purity (HPLC) | >98% | >95% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inefficient activation of carboxyl groups. | Optimize EDC/NHS concentration and reaction time. Ensure the pH of the reaction buffer is between 4.5 and 6.0. |
| Hydrolysis of NHS-ester. | Use the activated biomolecule immediately. Avoid buffers containing primary amines (e.g., Tris). | |
| Insufficient linker concentration. | Increase the molar excess of Benzyl-PEG13-Amine. | |
| Protein Precipitation | High degree of PEGylation leading to insolubility. | Reduce the molar excess of the linker. Optimize reaction time. |
| Change in protein pI. | Perform conjugation in a buffer with a different pH or ionic strength. | |
| Broad Peak in Chromatography | Heterogeneous PEGylation. | Optimize reaction conditions to achieve a more uniform degree of conjugation. Consider purification by ion-exchange or size-exclusion chromatography. |
Conclusion
This compound is a valuable tool for researchers engaged in bioconjugation and drug development. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonally protected functional groups, allows for the synthesis of precisely engineered biomolecule conjugates. The protocols provided herein offer a starting point for the successful application of this versatile linker in a variety of research settings. As with any bioconjugation reaction, optimization of the reaction conditions for each specific biomolecule is recommended to achieve the desired outcome.[6]
References
- 1. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. Boc | BroadPharm [broadpharm.com]
- 6. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. purepeg.com [purepeg.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of a Benzyl-PEG13-Boc Containing PROTAC
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing a Benzyl-PEG13-Boc linker. The synthesis connects the BET bromodomain inhibitor (+)-JQ1 as the warhead to the Cereblon (CRBN) E3 ligase ligand, pomalidomide.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing selective protein degradation.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the POI for degradation.[1]
A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two. The linker's length and composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the POI and the E3 ligase.[3] Polyethylene glycol (PEG) chains are commonly used as linkers due to their hydrophilicity, biocompatibility, and ability to provide the necessary flexibility and length.[3]
This application note details the synthesis of a PROTAC targeting the BRD4 protein, a member of the BET family, for degradation. The synthesis employs a this compound linker to connect (+)-JQ1, a well-characterized BRD4 inhibitor, to pomalidomide, a ligand for the E3 ligase Cereblon.[4] The use of a Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise synthesis.[5]
PROTAC Mechanism of Action
The fundamental mechanism of PROTAC action is the induced proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Figure 1: PROTAC Mechanism of Action. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.
Synthetic Strategy
The synthesis of the target PROTAC, herein named BRD4-Degrader-13, is a multi-step process. The overall workflow involves the sequential coupling of the starting materials to the central PEG linker. A key step is the deprotection of the Boc group to allow for the final amide bond formation.
Figure 2: Synthetic workflow for BRD4-Degrader-13. This diagram illustrates the key steps from starting materials to the purified final PROTAC, including intermediate formation, deprotection, and final coupling.
Materials and Reagents
Starting Materials
| Compound Name | Supplier | Catalog # | Purity |
| Boc-NH-PEG13-COOH | Commercially Available | Example: 865432 | >95% |
| (+)-JQ1 Carboxylic Acid | Commercially Available | Example: 987654 | >98% |
| Pomalidomide-NH2 | Commercially Available | Example: 123789 | >98% |
| Benzyl-PEG13-OH | Commercially Available | Example: 456123 | >95% |
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous | Major Supplier |
| Dichloromethane (DCM) | Anhydrous | Major Supplier |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Reagent | Major Supplier |
| N,N-Diisopropylethylamine (DIPEA) | Reagent | Major Supplier |
| Trifluoroacetic Acid (TFA) | Reagent | Major Supplier |
| Diethyl Ether | ACS Grade | Major Supplier |
| Acetonitrile (ACN) | HPLC Grade | Major Supplier |
| Water | HPLC Grade | Major Supplier |
Experimental Protocols
Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of Intermediate 2 (Boc-NH-PEG13-JQ1)
-
To a solution of (+)-JQ1 Carboxylic Acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Boc-NH-PEG13-amine (1.05 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl aqueous solution, saturated NaHCO3 aqueous solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Intermediate 2.
Protocol 2: Synthesis of Intermediate 3 (NH2-PEG13-JQ1 TFA Salt)
-
Dissolve Intermediate 2 (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.[6][7]
-
Upon complete removal of the Boc group, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting crude Intermediate 3 (TFA salt) is typically used in the next step without further purification.
Protocol 3: Synthesis of Final PROTAC (BRD4-Degrader-13)
-
To a solution of Pomalidomide-COOH (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of crude Intermediate 3 (TFA salt, ~1.05 eq) in anhydrous DMF to the activated pomalidomide solution. Note: Additional DIPEA (1.1 eq) may be needed to neutralize the TFA salt.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify directly by preparative reverse-phase HPLC.
Protocol 4: Purification and Analysis
-
Purification: Purify the crude final product by reverse-phase preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Lyophilize the pure fractions to obtain the final PROTAC as a TFA salt. Characterize the final product by LC-MS to confirm the mass and purity, and by ¹H NMR and ¹³C NMR to confirm the structure.
Data Presentation
The following table summarizes the expected results for the synthesis of 100 mg of the final PROTAC.
| Step | Product | Starting Mass (mg) | Expected Yield (%) | Expected Final Mass (mg) | Purity (LC-MS) |
| 1 | Intermediate 2 | 85 (JQ1-COOH) | 75% | ~150 | >95% |
| 2 | Intermediate 3 | 150 (Intermediate 2) | ~100% (crude) | ~170 (TFA Salt) | - |
| 3 | BRD4-Degrader-13 | 55 (Pomalidomide-COOH) | 45% | 100 | >98% |
Logical Relationships in PROTAC Design
The successful design of a PROTAC relies on the careful selection and connection of its three constituent parts. The linker is not merely a spacer but a critical component that influences the molecule's properties and efficacy.
Figure 3: Key relationships in PROTAC design. This diagram shows how the three components of a PROTAC contribute to its overall physicochemical properties and biological efficacy.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of a BRD4-targeting PROTAC using a this compound linker. The described methods for amide coupling and Boc deprotection are robust and widely applicable in the field of PROTAC development.[8][9] The successful synthesis, purification, and characterization of this molecule will provide a valuable tool for researchers studying targeted protein degradation and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Permeability Assays of Benzyl-PEG13-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in the early stages of drug discovery and development. It provides essential insights into the potential absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For novel molecules such as Benzyl-PEG13-Boc conjugates, which possess a unique combination of a hydrophobic benzyl group, a hydrophilic polyethylene glycol (PEG) linker, and a protecting tert-butyloxycarbonyl (Boc) group, understanding their ability to traverse cellular barriers is paramount. The Boc group is a common protecting group for amines in organic synthesis.[1][2][3][4][5][6]
These application notes provide detailed protocols for three widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays are instrumental in predicting the passive and active transport mechanisms that may govern the bioavailability of this compound conjugates.
Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for the permeability of a this compound conjugate compared to standard control compounds in the PAMPA, Caco-2, and MDCK assays.
Table 1: PAMPA Permeability Data
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 5.2 | Moderate |
| Propranolol (High Permeability Control) | 25.8 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
Table 2: Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 2.1 | 4.5 | 2.1 | Low to Moderate |
| Antipyrine (High Permeability Control) | 30.2 | 28.9 | 0.96 | High |
| Atenolol (Low Permeability Control) | 0.4 | 0.5 | 1.25 | Low |
| Talinolol (P-gp Substrate Control) | 0.8 | 12.1 | 15.1 | Low (Efflux) |
Table 3: MDCK-MDR1 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | 1.5 | 5.9 | 3.9 | Low (Efflux) |
| Prazosin (P-gp Substrate Control) | 0.9 | 18.2 | 20.2 | Low (Efflux) |
| Propranolol (High Permeability Control) | 28.5 | 27.9 | 0.98 | High |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that predicts passive transcellular permeability.[7][8][9] It is particularly useful in early drug discovery for ranking compounds based on their ability to diffuse across an artificial lipid membrane. For hydrophobic molecules like this compound, a modified PAMPA system may be employed to overcome challenges associated with low aqueous solubility.[10]
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability) in DMSO.
-
-
Preparation of Donor and Acceptor Solutions:
-
Dilute the stock solutions to a final concentration of 100 µM in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should be kept below 1%.
-
-
Membrane Formation:
-
Use a 96-well filter plate with a hydrophobic PVDF membrane.
-
Pipette 5 µL of the artificial membrane solution (e.g., 2% dioleoylphosphatidylcholine in dodecane) onto the membrane of each well.[11] Allow the solvent to evaporate, leaving a lipid layer.
-
-
Assay Procedure:
-
Add 200 µL of the buffer to the acceptor wells of a 96-well plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 200 µL of the donor solution (containing the test compound) to the wells of the filter plate.
-
Incubate the assembled plate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[8][11]
-
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - ([C]_A / [C]_eq)) where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]_A = Concentration in the acceptor well
-
[C]_eq = Equilibrium concentration
-
-
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12][13][14] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the characteristics of the intestinal epithelium, including tight junctions and the expression of various transporters.[13][14]
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed the cells onto permeable Transwell inserts (e.g., 24-well format) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[15]
-
-
Monolayer Integrity Assessment:
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayer using a voltohmmeter. TEER values should be above 200 Ω·cm² to ensure monolayer integrity.[16][17]
-
Optionally, a paracellular marker like Lucifer Yellow can be used to confirm the integrity of the tight junctions.[18]
-
-
Permeability Assay (Bidirectional):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at pH 7.4).
-
Apical-to-Basolateral (A-B) Transport: Add the test compound solution (e.g., 10 µM this compound in transport buffer) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.[16]
-
Basolateral-to-Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh buffer to the apical chamber.[16]
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for a defined period (e.g., 2 hours), often with gentle shaking.[13]
-
At specified time points, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculations:
MDCK-MDR1 Cell Permeability Assay
The MDCK cell line, derived from canine kidney epithelial cells, forms a polarized monolayer with tight junctions.[20] The wild-type (MDCK-WT) cells have low levels of endogenous transporters, making them a good model for passive permeability. The MDCK-MDR1 cell line is transfected with the human MDR1 gene, which encodes for the P-glycoprotein (P-gp) efflux pump.[18][21] This assay is valuable for identifying P-gp substrates and predicting blood-brain barrier penetration.[19][22]
-
Cell Culture:
-
Culture MDCK-MDR1 cells in an appropriate medium.
-
Seed the cells onto Transwell inserts and culture for 4-7 days to form a confluent monolayer.
-
-
Monolayer Integrity:
-
Measure the TEER of the monolayer to ensure the formation of tight junctions.[18]
-
-
Permeability Assay (Bidirectional):
-
The procedure is similar to the Caco-2 assay.
-
Wash the monolayers with transport buffer.
-
Perform both A-B and B-A transport studies by adding the this compound conjugate to the respective donor chambers.
-
To confirm P-gp mediated efflux, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A.[13][21]
-
-
Sample Analysis and Calculations:
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate the Papp values and the efflux ratio. A significant reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a substrate for P-gp.
-
Interpretation of Results
-
High Papp values in the PAMPA assay suggest good passive permeability.
-
In the Caco-2 and MDCK assays, high A-B Papp values are indicative of good absorption potential.[15]
-
An efflux ratio greater than 2 in the Caco-2 or MDCK-MDR1 assays indicates that the compound is subject to active efflux, which may limit its net absorption and tissue penetration.[14][19]
-
A low efflux ratio in MDCK-WT cells and a high efflux ratio in MDCK-MDR1 cells strongly suggests that the compound is a P-gp substrate.
By employing these assays, researchers can gain a comprehensive understanding of the permeability characteristics of this compound conjugates, enabling informed decisions in the drug development process.
References
- 1. nbinno.com [nbinno.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA | Evotec [evotec.com]
- 10. eco.korea.ac.kr [eco.korea.ac.kr]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. enamine.net [enamine.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. pharmaron.com [pharmaron.com]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 19. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 20. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting & Optimization
Common issues with Benzyl-PEG13-Boc solubility in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered with the solubility of Benzyl-PEG13-Boc in organic solvents.
Troubleshooting Guide
Issue: this compound is not dissolving or is dissolving very slowly.
-
Question: I am having difficulty dissolving this compound in my chosen organic solvent. What could be the reason and what steps can I take?
-
Answer: The solubility of this compound is influenced by the interplay between its hydrophilic polyethylene glycol (PEG) chain, and its hydrophobic benzyl and tert-butyloxycarbonyl (Boc) groups. While the PEG chain generally enhances solubility in polar solvents, the nonpolar end groups can lead to poor solubility in certain solvents[1][2]. Slow dissolution can be due to insufficient solvent volume, inappropriate solvent choice, or low temperature.
Troubleshooting Steps:
-
Increase Solvent Volume: The initial concentration might be too high. Try adding more solvent in small increments while stirring.
-
Gentle Heating: Warming the mixture can increase the rate of dissolution. Use a water bath and gently heat the solution (e.g., to 30-40°C). Avoid excessive heat which could potentially degrade the compound. PEGs can often be dissolved in warm water or solvents with no adverse effects.
-
Sonication: Using an ultrasonic bath can help break up aggregates and accelerate dissolution.
-
Extended Stirring/Vortexing: Allow the mixture to stir for a longer period. Some compounds, especially polymers, require time to fully solvate.
-
Issue: The compound has precipitated out of solution.
-
Question: After initially dissolving, my this compound has precipitated. How can I resolve this?
-
Answer: Precipitation upon standing or cooling suggests that the initial dissolution was at or near the saturation point, and a change in conditions (like temperature) has reduced its solubility.
Troubleshooting Steps:
-
Re-dissolve with Heat: Gently warm the solution while stirring to redissolve the precipitate.
-
Add a Co-solvent: If the compound is intended for use in a specific solvent system where it has low solubility, consider adding a small amount of a co-solvent in which it is highly soluble (e.g., a small amount of DMF or DCM) to maintain its solubility in the mixture.
-
Prepare Fresh Solutions: For applications requiring the compound to be fully dissolved, it is best to prepare fresh solutions shortly before use.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
Predicted Solubility Profile for this compound
| Solvent Category | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents are generally effective for PEGylated compounds[1][3]. The polarity can solvate the PEG chain, and the organic nature can accommodate the benzyl and Boc groups. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | PEGs can be less soluble in alcohols compared to other polar solvents[1]. The hydrophobic end groups of this compound may further limit solubility. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | PEGs are typically insoluble in nonpolar solvents like hydrocarbons and ether[1]. The PEG chain's polarity dominates, making it incompatible with these solvents. Toluene may show some solubility with heating[1]. |
| Aqueous Solutions | Water, PBS Buffer | Low to Insoluble | Although the PEG chain is hydrophilic, the presence of the large, hydrophobic benzyl and Boc groups is expected to significantly reduce water solubility[1]. |
Q2: Are there any recommended handling and storage conditions to maintain the solubility characteristics of this compound?
A2: Yes, proper handling and storage are crucial. PEG compounds are known to be hygroscopic, meaning they can absorb moisture from the air[1]. This can affect their physical properties and solubility. It is recommended to store this compound in a tightly sealed container in a desiccator at a low temperature (e.g., -20°C)[1]. When preparing solutions, use anhydrous solvents if the downstream application is sensitive to moisture.
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating is a common and acceptable method to aid in the dissolution of PEG-containing compounds[1]. It is advisable to use a water bath and not to exceed temperatures of 40-50°C to avoid any potential degradation of the Boc protecting group.
Q4: My application requires a solvent in which this compound has poor solubility. What are my options?
A4: If you must use a solvent in which the compound is not readily soluble, you can try preparing a concentrated stock solution in a solvent where it is highly soluble (e.g., DMF or DCM). You can then add this stock solution dropwise to your final solvent system while vigorously stirring. Be mindful that adding too much of the stock solution may alter the properties of your final solvent mixture.
Experimental Protocols
Standard Protocol for Dissolving this compound
This protocol provides a general starting point for dissolving this compound in a compatible organic solvent.
-
Preparation:
-
Ensure this compound is at room temperature before opening the container to minimize moisture condensation.
-
Use a clean, dry glass vial or flask.
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to the vial.
-
Add the chosen solvent (e.g., Dichloromethane) to achieve the target concentration.
-
Cap the vial and stir the mixture at room temperature using a magnetic stirrer for 15-30 minutes.
-
Visually inspect the solution for any undissolved material.
-
-
If Undissolved Material Remains:
-
Place the vial in an ultrasonic bath for 5-10 minutes.
-
Alternatively, gently warm the vial in a water bath to 30-40°C while continuing to stir until the solid is fully dissolved.
-
Allow the solution to cool to room temperature before use.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Boc Deprotection of Benzyl-PEG13-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Boc deprotection of Benzyl-PEG13-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Boc deprotection of this compound?
The Boc (tert-butyloxycarbonyl) protecting group is removed from the amine of this compound under acidic conditions. The most common reagent for this is trifluoroacetic acid (TFA). The reaction proceeds via protonation of the Boc group, which then fragments into isobutylene and carbon dioxide, leaving the free amine as a TFA salt.[1][2]
Q2: What are the typical reagents and solvents used for this deprotection?
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. It is typically used in a solution with a chlorinated solvent like dichloromethane (DCM).[1][2] The concentration of TFA can be varied to control the rate of deprotection.
Q3: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
TLC: The deprotected product will have a different retention factor (Rf) compared to the starting material. Staining with ninhydrin can be used to visualize the primary amine product.[3]
-
1H NMR: The disappearance of the singlet peak corresponding to the nine protons of the tert-butyl group of the Boc protecting group (typically around 1.4 ppm) indicates the progress of the reaction.[4]
-
Mass Spectrometry: A shift in the molecular weight corresponding to the loss of the Boc group (100.12 g/mol ) will be observed.[3]
Q4: What are the potential side reactions to be aware of during the Boc deprotection of this compound?
The primary side reactions of concern are:
-
Cleavage of the Benzyl Ether: The benzyl ether is susceptible to cleavage under strong acidic conditions. This can be minimized by using milder TFA concentrations and shorter reaction times.
-
tert-butylation: The intermediate tert-butyl cation generated during the deprotection can alkylate the benzyl group or other nucleophilic sites on the molecule.[5] The use of scavengers like triisopropylsilane (TIS) can help to mitigate this.
Q5: How is the final product, Benzyl-PEG13-NH2, typically purified?
Due to the hydrophilic nature of the PEG chain, purification can be challenging. Common methods include:
-
Precipitation: The product can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.[4]
-
Aqueous Work-up: After neutralization of the excess acid, the product can be extracted into an organic solvent. However, the PEG chain may increase its water solubility, potentially leading to lower recovery.
-
Chromatography: Reverse-phase chromatography or ion-exchange chromatography can be effective for purifying PEGylated compounds.[6][]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Q: My reaction is very slow or does not go to completion. What should I do?
A: Incomplete deprotection can be caused by several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Reagent Quality: Ensure that the TFA and solvent (e.g., DCM) are fresh and anhydrous. Moisture can interfere with the reaction.
-
Increase TFA Concentration: If the reaction is sluggish, the concentration of TFA may be too low. You can incrementally increase the TFA concentration.
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor the progress by TLC or NMR at regular intervals.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also increase the risk of benzyl ether cleavage.
Troubleshooting Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Boc deprotection.
Issue 2: Cleavage of the Benzyl Ether
Q: I am observing a significant amount of benzyl ether cleavage. How can I prevent this?
A: Cleavage of the benzyl ether is a common side reaction when using strong acids. To minimize this, consider the following:
-
Decrease TFA Concentration: Use a lower concentration of TFA. A titration of TFA concentration can help find the optimal balance between efficient Boc deprotection and minimal benzyl ether cleavage.
-
Decrease Reaction Temperature: Perform the reaction at 0°C or even lower temperatures to reduce the rate of benzyl ether cleavage.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Use an Alternative Acid: In some cases, using a different acid like HCl in dioxane might be milder towards the benzyl ether.
Issue 3: Product Purification and Isolation
Q: I am having difficulty isolating my deprotected product. What purification strategies can I try?
A: The PEG chain can make purification tricky due to its solubility in both aqueous and some organic solvents.
-
Optimize Precipitation: If precipitating with diethyl ether, ensure the product is fully dissolved in a minimal amount of a polar solvent (like methanol or DCM) before adding a large excess of cold diethyl ether.
-
Aqueous Extraction: After neutralizing the reaction mixture with a mild base (e.g., sodium bicarbonate solution), try extracting the product with a suitable organic solvent. If the product remains in the aqueous layer, you can try to lyophilize the aqueous phase to recover the product.
-
Chromatography:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on size and can be effective for purifying PEGylated compounds.[6]
-
Ion-Exchange Chromatography (IEX): Since the product is an amine, it will be protonated at acidic pH and can be purified using a cation exchange column.[]
-
Reverse-Phase Chromatography (RPC): This can also be used, but the long PEG chain might lead to broad peaks.
-
Quantitative Data
The following table summarizes the effect of TFA concentration on the deprotection of a Boc-protected amine in the presence of an acid-sensitive group, based on literature data for similar compounds.
| TFA Concentration (% in DCM) | Reaction Time (hours) | Temperature (°C) | Boc Deprotection Yield (%) | Benzyl Ether Cleavage (%) |
| 20% | 4 | 25 | >95 | <5 |
| 50% | 1 | 25 | >98 | 10-15 |
| 100% | 0.5 | 25 | >99 | >30 |
| 20% | 2 | 0 | >90 | <2 |
Note: These are representative values and the optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for Boc Deprotection of this compound
-
Reaction Setup:
-
Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add an equal volume of a pre-prepared solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) to the stirred solution of the starting material.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC using a mobile phase of DCM:Methanol (e.g., 95:5 or 90:10). The starting material should have a higher Rf than the more polar amine product. Visualize spots with a UV lamp and by staining with a ninhydrin solution (the product should give a positive test).
-
Alternatively, monitor by 1H NMR for the disappearance of the tert-butyl peak at ~1.4 ppm.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help to remove residual TFA.
-
The crude product will be the TFA salt of the amine.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of methanol.
-
Add this solution dropwise to a large volume of cold diethyl ether with vigorous stirring to precipitate the product.
-
Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Experimental Workflow for Boc Deprotection
References
Side reactions to avoid during Benzyl-PEG13-Boc synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of Benzyl-PEG13-Boc. The synthesis is presented as a two-step process starting from amino-PEG13-alcohol (H₂N-PEG₁₃-OH).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and efficient strategy involves a two-step process:
-
Boc Protection: The primary amine of amino-PEG13-alcohol is protected using di-tert-butyl dicarbonate (Boc₂O) to form Boc-NH-PEG13-OH.
-
Benzylation: The terminal hydroxyl group of the Boc-protected intermediate is then converted to a benzyl ether via a Williamson ether synthesis using a benzyl halide (e.g., benzyl bromide) and a strong base.
Q2: Why is the order of reactions (Boc protection followed by benzylation) important?
A2: The amine group is a stronger nucleophile than the hydroxyl group. Attempting to benzylate the hydroxyl group first would likely result in significant N-benzylation of the amine, leading to a mixture of hard-to-separate byproducts. Protecting the amine with a Boc group ensures that the subsequent benzylation occurs selectively at the hydroxyl terminus.[1]
Q3: What are the critical parameters to control during the Boc protection step?
A3: Key parameters include stoichiometry, temperature, and solvent. Using a slight excess of Boc₂O (1.1-1.2 equivalents) ensures complete reaction. The reaction is typically run at room temperature.[2] The choice of solvent is important to ensure the solubility of the PEG starting material. Dichloromethane (DCM) or a mixture including water can be effective.[3]
Q4: What challenges are associated with the Williamson ether synthesis for the benzylation step?
A4: The primary challenge is the competition between the desired substitution (Sₙ2) reaction and a potential elimination (E2) side reaction, especially if reaction temperatures are too high.[4][5] Another issue can be the incomplete deprotonation of the PEG-alcohol, leading to low yields. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF is crucial.[5]
Q5: How can I purify the final this compound product?
A5: Purification of PEG derivatives can be challenging due to their tendency to be viscous oils or waxy solids and their solubility in a wide range of solvents.[6] Column chromatography on silica gel is a common method. A gradient elution, for example, from ethyl acetate/hexane to dichloromethane/methanol, is often required to separate the product from non-polar impurities and more polar starting materials.[3] Reverse-phase HPLC can also be used for high-purity applications.[7]
Experimental Protocols and Data
Protocol 1: Synthesis of Boc-NH-PEG13-OH
-
Dissolve amino-PEG13-alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (TEA, 1.5 eq) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM.
-
Add the Boc₂O solution dropwise to the PEG solution over 30 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with a 5% citric acid solution, followed by saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a clear, viscous oil.
Protocol 2: Synthesis of Benzyl-O-PEG13-NH-Boc (Williamson Ether Synthesis)
-
Dry the Boc-NH-PEG13-OH intermediate under high vacuum for several hours to remove residual water.
-
Dissolve the dried intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Add benzyl bromide (BnBr, 1.3 eq) dropwise to the reaction mixture.
-
Stir at room temperature for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding a saturated solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Boc Protection | Step 2: Benzylation |
| Key Reagents | Di-tert-butyl dicarbonate, Triethylamine | Sodium Hydride, Benzyl Bromide |
| Solvent | Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours | 18-24 hours |
| Typical Yield | >95% | 70-85% |
| Purity (Post-Workup) | ~90-95% | ~70-80% |
| Purity (Post-Chromatography) | >98% | >98% |
Troubleshooting Guides
Guide 1: Boc Protection of Amino-PEG13-Alcohol
Problem: Incomplete reaction - starting material remains after 16 hours.
-
Possible Cause 1: Insufficient Boc₂O. The Boc anhydride may have degraded due to improper storage.
-
Solution: Use fresh Boc₂O and ensure a slight excess (1.2 eq) is used.
-
-
Possible Cause 2: Poorly reactive amine. While unlikely for a primary aliphatic amine, impurities in the starting material could interfere.
-
Solution: Confirm the purity of the starting amino-PEG13-alcohol. Consider adding a catalyst like 4-(Dimethylamino)pyridine (DMAP, 0.1 eq), but be aware this can increase side reactions if other nucleophiles are present.
-
Problem: Product is contaminated with di-tert-butyl carbonate or other byproducts.
-
Possible Cause: Ineffective workup. The aqueous washes were not sufficient to remove all byproducts.
-
Solution: Ensure thorough mixing during aqueous extractions. If problems persist, purification by column chromatography is necessary.
-
Problem: Low isolated yield.
-
Possible Cause: Product loss during workup. The PEG-carbamate may have some water solubility, leading to loss in the aqueous layers.
-
Solution: Back-extract the aqueous layers with the organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.
-
Guide 2: Benzylation of Boc-NH-PEG13-OH
Problem: Low yield of the desired benzyl ether.
-
Possible Cause 1: Incomplete deprotonation of the alcohol. Sodium hydride may be old or the reaction may contain residual water.
-
Solution: Use fresh NaH from a sealed container. Ensure the Boc-NH-PEG13-OH starting material and THF solvent are scrupulously dried.
-
-
Possible Cause 2: Competing elimination (E2) reaction. Benzyl bromide can undergo elimination to form stilbene, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature (initially 0 °C, then slowly warming to room temperature). Avoid heating the reaction.
-
-
Possible Cause 3: Low reactivity of benzyl bromide. The reagent may be old or degraded.
-
Solution: Use fresh, purified benzyl bromide.
-
Problem: Starting material (Boc-NH-PEG13-OH) is recovered.
-
Possible Cause: Insufficient base or alkylating agent. See "Low yield" causes.
-
Solution: Increase the equivalents of NaH and benzyl bromide slightly (e.g., to 1.8 eq and 1.5 eq, respectively) and ensure anhydrous conditions.
-
Problem: The Boc protecting group was cleaved.
-
Possible Cause: This is highly unlikely under basic conditions. The Boc group is stable to base.[8]
-
Solution: Re-verify the identity of the byproduct. If Boc cleavage is confirmed, it may indicate an unexpected acidic impurity was generated or introduced during workup. Ensure the quenching and washing steps are performed correctly.
-
Side Reaction Pathways
During the critical benzylation step, several side reactions can occur which reduce the yield of the desired product. Understanding these pathways is key to optimizing the reaction conditions.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. rsc.org [rsc.org]
- 3. Solid Phase Stepwise Synthesis of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Strategies for Purifying Benzyl-PEG13-Boc Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges associated with the purification of Benzyl-PEG13-Boc. The following sections offer detailed protocols, data-driven comparisons, and troubleshooting advice in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in a this compound synthesis?
A1: Common impurities can originate from starting materials, byproducts, or degradation. These may include:
-
Unreacted starting materials: Excess benzylated PEG precursor or the Boc-protection reagent (di-tert-butyl dicarbonate, Boc₂O).
-
Reaction byproducts: Such as t-butanol, which is formed during the Boc protection step.
-
PEG-related impurities: PEGs can have a distribution of chain lengths, so you may have species with fewer or more than 13 ethylene glycol units. Toxic impurities like ethylene glycol (EG) and diethylene glycol (DG) can also be present from the PEG synthesis process.[1]
-
Degradation products: The Boc group is sensitive to acid and can be partially or fully cleaved, resulting in the corresponding free amine.[2]
Q2: What are the primary recommended methods for purifying this compound?
A2: The most effective purification strategies for PEGylated compounds like this compound are chromatographic.
-
Flash Column Chromatography: Useful for removing non-polar impurities and unreacted starting materials on a larger scale. However, the high polarity of PEG compounds can lead to challenges like streaking.[3]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective and well-known technique for purifying PEG conjugates.[] It offers high resolution and sensitivity, making it ideal for separating closely related impurities and achieving high purity.[]
-
Recrystallization: This technique can be employed if the this compound product is a solid.[5] It relies on the principle that the solubility of the compound and its impurities differ in a given solvent at varying temperatures.[5][6]
Q3: How can I assess the purity of the final product?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Analytical HPLC: A powerful method for quantifying the purity of PEGylated compounds and identifying different species.[]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities if they are present in sufficient quantities.
-
Gas Chromatography (GC): Specifically used to detect and quantify volatile impurities like ethylene glycol and diethylene glycol.[1][7]
Q4: What stability issues should I be aware of during purification?
A4: The primary stability concern is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group. Exposure to acidic conditions, such as using trifluoroacetic acid (TFA) in HPLC mobile phases, especially when combined with heating during solvent evaporation, can lead to premature deprotection.[2] It is crucial to neutralize acidic fractions immediately after collection if this method is used.
Purification and Troubleshooting Workflows
The following diagrams illustrate a general workflow for purification and a logical approach to troubleshooting common issues.
Quantitative Data Summary
The choice of purification method can significantly impact yield, purity, and processing time. The table below provides a comparative summary of typical outcomes for flash chromatography and preparative HPLC.
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Typical Purity | 85-95% | >98% |
| Typical Recovery | 70-90% | 60-85% |
| Scale | Milligrams to >10 grams | Micrograms to grams |
| Solvent Consumption | High | Moderate to High |
| Separation Power | Moderate | High[] |
| Primary Application | Bulk removal of non-polar or very polar impurities | High-resolution separation of closely related compounds |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the initial purification of this compound to remove less polar impurities.
-
Select the Solvent System:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate eluent. Due to the polarity of PEG compounds, standard ethyl acetate/hexane systems may be ineffective.[3]
-
Start with a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A gradient of 1% to 10% MeOH in DCM is a common starting point.
-
For better separation and reduced streaking, consider a solvent system of 1:1 Ethanol/Isopropanol in Chloroform or DCM.[3] Aim for an Rf value of ~0.2-0.3 for the product spot.
-
-
Pack the Column:
-
Use silica gel with a particle size of 40-63 μm (230-400 mesh) for optimal separation.[8]
-
The column can be dry-packed or wet-packed. For wet-packing, create a slurry of silica gel in the initial, least polar eluent and pour it into the column.[8]
-
Equilibrate the packed column by flushing with 2-3 column volumes of the initial eluent.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elute and Collect Fractions:
-
Begin elution with the starting solvent mixture.
-
If using a gradient, gradually increase the polarity by increasing the percentage of the polar solvent (e.g., MeOH).
-
Collect fractions and monitor them by TLC to identify which ones contain the purified product.
-
-
Isolate the Product:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for achieving high-purity this compound.
-
Prepare the Mobile Phase:
-
A common mobile phase consists of Solvent A (Water) and Solvent B (Acetonitrile or Methanol).
-
To improve peak shape, a modifier is often added. Use 0.1% formic acid instead of TFA if Boc-group lability is a concern.
-
-
Select the Column and Conditions:
-
Use a C8 or C18 reversed-phase column suitable for preparative scale.
-
Develop a gradient method using an analytical HPLC first. A typical gradient might run from 30% B to 95% B over 20-30 minutes.
-
-
Prepare and Inject the Sample:
-
Dissolve the sample (either crude or partially purified from flash chromatography) in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Inject the sample onto the equilibrated column.
-
-
Collect and Neutralize Fractions:
-
Monitor the elution using a UV detector (if the benzyl group provides a sufficient chromophore) or an evaporative light scattering detector (ELSD)/charged aerosol detector (CAD).[9]
-
Collect fractions corresponding to the product peak.
-
Crucial Step: If an acidic modifier was used, immediately neutralize the collected fractions with a dilute base (e.g., ammonium hydroxide) to prevent Boc deprotection.
-
-
Isolate the Product:
-
Combine the pure fractions.
-
Remove the organic solvent (Acetonitrile/Methanol) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a powder.
-
Protocol 3: Recrystallization
This method is applicable if the product is a solid and a suitable solvent can be found.
-
Select a Solvent:
-
The ideal solvent should dissolve the this compound product poorly at room temperature but well at an elevated temperature.[6] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Test small batches in various solvents (e.g., isopropanol, ethanol, ethyl acetate, or mixtures with water) to find the best candidate.
-
-
Dissolve the Compound:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture (e.g., in a hot water bath) while stirring until the solid completely dissolves.[5] Add more hot solvent dropwise only if necessary.
-
-
Cool and Crystallize:
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Troubleshooting Guide
Q: My product is streaking badly on a silica gel TLC plate and column. What should I do?
A: Streaking of PEG compounds on silica is common due to their polarity and ability to chelate with the silica surface.
-
Solution 1: Add a small amount of a more polar, coordinating solvent to your eluent. A switch from a DCM/MeOH system to a DCM/EtOH/IPA mixture can improve chromatography.[3]
-
Solution 2: Add a modifier to the mobile phase, such as a small amount of triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for neutral/acidic compounds, to saturate the active sites on the silica gel.
-
Solution 3: If streaking persists, switch to a different stationary phase like reversed-phase silica (C18) or consider preparative HPLC, which is often better suited for these molecules.[]
Q: I am getting poor separation between my product and an impurity. How can I improve this?
A: Poor separation means the chromatographic selectivity needs to be improved.
-
For Flash Chromatography: Try a shallower solvent gradient. Running the column very slowly can sometimes improve resolution. Experiment with different solvent systems entirely, as changing the eluent can alter the elution order.
-
For HPLC: Optimize the gradient. Make it longer and shallower around the elution time of your product. Try a different organic modifier (e.g., switch from acetonitrile to methanol) or a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
Q: My MS analysis shows that the Boc group was removed during purification. How can I prevent this?
A: This is almost always due to exposure to acid.[2]
-
Solution 1: If using RP-HPLC, switch from a TFA-containing mobile phase to one with formic acid or acetic acid, which are less aggressive.
-
Solution 2: If you must use TFA, immediately neutralize the collected fractions with a dilute base like ammonium hydroxide or a saturated sodium bicarbonate solution before solvent evaporation.
-
Solution 3: Avoid excessive heating during solvent removal. Evaporate solvents at the lowest practical temperature.
Q: My final yield is very low. What are the common causes of product loss?
A: Low yield can result from mechanical losses, incomplete reactions, or product degradation.
-
Mechanical Loss: Ensure complete transfer of your material between steps. PEG compounds can be sticky and adhere to glassware. Rinsing glassware with a small amount of solvent can help recover more material.
-
Incomplete Elution: The product may be partially retained on the chromatography column. After your main product has eluted, flush the column with a very strong solvent (e.g., 20-30% MeOH in DCM) to see if more product comes off.
-
Degradation: As mentioned, Boc group loss can be a cause. Ensure all conditions are optimized to maintain the stability of your compound.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
- 8. orgsyn.org [orgsyn.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Overcoming steric hindrance in Benzyl-PEG13-Boc reactions
Welcome to the technical support center for Benzyl-PEG13-Boc reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical reagent used in bioconjugation and drug delivery. It comprises a benzyl group for potential protecting group strategies, a 13-unit polyethylene glycol (PEG) chain to enhance solubility and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc) protecting group on a terminal amine.[1] It is commonly used to introduce a PEG linker to biomolecules such as peptides, proteins, or small molecule drugs. The PEG chain can create steric hindrance, which can be both a desirable feature (e.g., shielding from enzymes) and a challenge during synthesis.[2][3]
Q2: What is steric hindrance and how does it affect reactions with this compound?
A2: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound, the flexible and hydrated PEG chain can physically block reactive sites on either the PEG reagent itself or the molecule it is intended to react with.[4][5] This can lead to lower reaction yields, slower reaction times, or incomplete reactions. The long PEG chain, while beneficial for the final conjugate's properties, often presents the primary synthetic challenge.[6]
Q3: How does the PEG chain length influence steric hindrance?
A3: Longer PEG chains provide more potent steric hindrance.[4] While this compound has a defined length, this principle is important when considering alternative reagents or multi-PEGylation strategies. A longer chain can more effectively shield the conjugated molecule from its environment but can also be more challenging to couple efficiently.[5]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of this compound to a Peptide
You are experiencing low yields when trying to couple this compound to the N-terminus or a lysine side chain of a peptide via amide bond formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance from the PEG chain | 1. Increase Reaction Time: Extend the coupling reaction from a standard 2-4 hours to 12-24 hours. 2. Increase Temperature: If the peptide is stable, consider raising the reaction temperature in small increments (e.g., from room temperature to 30-40°C). 3. Use a Less Bulky Activating Agent: Switch from a bulky coupling reagent like HBTU to a smaller one like HATU or COMU. | The bulky PEG chain slows down the reaction kinetics. Providing more time or energy can help overcome the activation energy barrier. Smaller coupling reagents may have better access to the sterically hindered amine. |
| Poor Solvation of Reactants | 1. Change Solvent System: If using a standard solvent like DMF, consider switching to NMP, which can be better at solvating both the growing peptide chain and the PEG reagent.[7] 2. Use a Solvent Mixture: A mixture of DMF and a more polar solvent like DMSO can sometimes improve solvation and reaction efficiency. | Proper solvation is crucial for bringing the reactive groups into proximity. PEGylated reagents can have different solubility profiles than standard amino acids.[7] |
| Suboptimal pH | Optimize pH: Ensure the pH of the reaction mixture is around 8-8.5 for amine coupling. A slightly basic pH deprotonates the amine, increasing its nucleophilicity without causing significant side reactions. | The reactivity of the amine is highly pH-dependent. |
| Aggregation of the Peptide | Incorporate Chaotropic Agents: In solid-phase peptide synthesis (SPPS), the addition of a small amount of a chaotropic agent like guanidinium chloride can help disrupt secondary structures and improve accessibility of the reactive site. | Peptide aggregation can make reactive sites inaccessible.[7] |
Problem 2: Incomplete or Failed Boc Deprotection
After successfully coupling this compound, you are struggling to remove the Boc protecting group to expose the terminal amine for further modification.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Steric Hindrance Around the Boc Group | 1. Increase Deprotection Time: Extend the treatment with the deprotection reagent (e.g., TFA) from 30 minutes to 1-2 hours. 2. Increase Concentration of Deprotection Reagent: Instead of a standard 25-50% TFA in DCM, consider using a higher concentration, up to 95% TFA, with appropriate scavengers.[8] | The PEG chain can sterically shield the Boc group from the acid, slowing down the cleavage reaction. More time or a higher concentration of the cleaving agent can overcome this. |
| Inefficient Deprotection Reagent | Use Alternative Deprotection Cocktails: If standard TFA/DCM is not working, consider a stronger acid cocktail, such as TFMSA, especially if the peptide is on a resin.[8] For acid-sensitive compounds, alternative methods like using ZnBr2 in a suitable solvent might be explored.[9] | Different acidic reagents have varying efficiencies for Boc deprotection. The choice depends on the stability of the rest of the molecule. |
| Inadequate Scavengers | Optimize Scavenger Cocktail: During deprotection, the released tert-butyl cation can cause side reactions. Ensure an adequate scavenger cocktail is used, such as triisopropylsilane (TIS) and water or anisole, especially for sensitive amino acids like tryptophan or methionine. | Scavengers are crucial to prevent side reactions that can modify the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Resin-Bound Peptide
-
Resin Swelling: Swell the peptide-bound resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine in NMP for 5 minutes, followed by a second treatment for 15 minutes to deprotect the N-terminal amine.
-
Washing: Wash the resin thoroughly with NMP (5 times) and dichloromethane (DCM) (3 times).
-
Coupling Reaction:
-
Dissolve this compound (3 equivalents) and a coupling agent such as HATU (2.9 equivalents) in NMP.
-
Add a base such as diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Add the activated this compound solution to the resin.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with NMP (5 times) and DCM (3 times).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.
Protocol 2: Boc Deprotection of Benzyl-PEG13-Conjugate
-
Resin Preparation: Wash the resin with the coupled product with DCM (3 times) and dry it under vacuum.
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Add the deprotection cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Product Precipitation: Filter the cleavage mixture and precipitate the product in cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the final product under vacuum.
Visual Guides
Caption: Workflow for peptide modification with this compound.
Caption: Troubleshooting logic for low yield in this compound reactions.
References
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
Best practices for storage and handling of Benzyl-PEG13-Boc
This technical support center provides best practices, frequently asked questions, and troubleshooting guidance for the storage, handling, and use of Benzyl-PEG13-Boc. The information provided is based on general knowledge of similar Boc-protected PEG linkers and benzyl-containing compounds, as specific data for this compound is not extensively available. Researchers should always refer to the manufacturer's specific recommendations and perform small-scale experiments to optimize their protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and activity of this compound, it is crucial to store it under specific conditions. As with other PEG derivatives, proper storage minimizes degradation from moisture, light, and oxidation.[1] For long-term storage, the following conditions are strongly recommended:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -15°C | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Under dry Nitrogen or Argon | Prevents oxidation and degradation from atmospheric moisture. |
| Light | In the dark (amber vial or stored in a dark container) | Protects the compound from light-induced degradation.[1] |
| Moisture | With desiccant (outside the immediate container) | Minimizes hydrolysis of the Boc protecting group and other sensitive functionalities. |
For short-term storage and during use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[1] After use, the container should be flushed with an inert gas like nitrogen or argon before resealing.
Q2: What are the proper handling procedures for this compound?
A2: Due to the presence of a benzyl group and the chemical nature of the linker, appropriate safety and handling precautions should be followed in a laboratory setting. While this compound is not expected to be as hazardous as more reactive benzyl compounds like benzyl chloride, it is good practice to handle it with care.[2][3]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[2]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Heat and Ignition Sources: Keep the compound away from open flames, hot surfaces, and other potential sources of ignition.[2]
Q3: How do I deprotect the Boc group from this compound?
A3: The tert-butyloxycarbonyl (Boc) protecting group is typically removed under acidic conditions.[4] The choice of acid and solvent system depends on the sensitivity of the rest of your molecule.
Common deprotection reagents include:
-
Trifluoroacetic acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (DCM) (e.g., 20-50% TFA in DCM) is a very common and effective method for Boc deprotection.[5]
-
Hydrogen chloride (HCl): A solution of HCl in an organic solvent such as dioxane or ethyl acetate is another widely used reagent.[5]
It is important to be aware that the carbocation generated during Boc deprotection can potentially lead to side reactions. If your molecule contains sensitive functional groups, milder deprotection methods or the use of scavengers may be necessary.[4] For substrates with particularly acid-labile ester bonds, a milder deprotection method using oxalyl chloride in methanol has been reported to be effective.[6]
Troubleshooting Guide
Issue 1: Low or no reactivity of this compound after deprotection.
| Possible Cause | Troubleshooting Step |
| Incomplete Boc deprotection | Confirm deprotection using an appropriate analytical method (e.g., TLC, LC-MS). If incomplete, extend the reaction time or use a stronger acidic condition. |
| Degradation of the compound | Improper storage or handling may have led to degradation. Use a fresh aliquot of the compound and ensure proper storage conditions are met. |
| Hydrolysis of reactive groups | If the deprotected amine is intended for immediate reaction, ensure anhydrous conditions are maintained throughout the deprotection and subsequent reaction steps. |
Issue 2: Unexpected side products in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Alkylation by t-butyl cation | During Boc deprotection, the generated t-butyl cation can alkylate nucleophilic sites on your molecule.[4] Add a scavenger (e.g., triethylsilane, anisole) to the deprotection reaction. |
| Side reactions with the benzyl group | While generally stable, the benzyl group could potentially react under harsh conditions. Review your reaction conditions for any incompatible reagents. |
| Peptide aggregation | In solid-phase peptide synthesis, the growing peptide chain with the PEG linker can aggregate. Consider changing the solvent to one with better solvating properties like N-methyl-2-pyrrolidone (NMP) or using a PEG-based resin.[7] |
Issue 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the conjugate | The benzyl group can increase the hydrophobicity of the final product, leading to aggregation and purification challenges. The PEG linker itself is intended to improve solubility.[8] Optimize your purification method (e.g., adjust the gradient in chromatography, use additives in the mobile phase). |
| Presence of unreacted starting materials | Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Adjust stoichiometry or reaction time as needed. |
| Complex reaction mixture | The presence of multiple side products can complicate purification. Refer to the troubleshooting steps for "Unexpected side products" to minimize their formation. |
Experimental Protocols
Representative Protocol for Boc Deprotection and Conjugation to a Primary Amine
This is a general protocol and may require optimization for your specific application.
1. Boc Deprotection: a. Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane). b. Add the deprotection reagent (e.g., an equal volume of 20% TFA in DCM) to the solution. c. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 30-60 minutes. d. Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine can be used directly in the next step or after purification.
2. Conjugation to a Primary Amine (via an activated carboxylic acid): a. Activate the carboxylic acid on your target molecule using a standard coupling agent (e.g., HBTU, HATU) in an appropriate anhydrous solvent (e.g., DMF, NMP). b. Add the deprotected Benzyl-PEG13-amine to the activated ester solution. c. Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. e. Once the reaction is complete, quench the reaction and purify the conjugate using an appropriate chromatographic method (e.g., HPLC, flash chromatography).
Visualizations
Caption: Experimental workflow for this compound deprotection and conjugation.
Caption: Troubleshooting flowchart for experiments involving this compound.
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. actylislab.com [actylislab.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. adcreview.com [adcreview.com]
Validation & Comparative
A Comparative Guide to PROTAC PEG Linkers: Unveiling the Role of Benzyl-PEG13-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder (warhead) to the E3 ligase recruiter, is a critical determinant of its efficacy, dictating factors such as ternary complex formation, cellular permeability, and overall degradation efficiency. Among the various linker types, polyethylene glycol (PEG) linkers are widely employed due to their favorable physicochemical properties.[1][2] This guide provides a comparative analysis of Benzyl-PEG13-Boc and other PROTAC PEG linkers, supported by experimental data and detailed protocols for key evaluation assays.
Understanding the PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: The PROTAC-mediated protein degradation pathway.
The Critical Role of the PROTAC Linker
The linker is not merely a spacer but an active component influencing a PROTAC's biological activity. Its length, composition, and rigidity can significantly impact:
-
Ternary Complex Formation and Stability: The linker must be of optimal length and flexibility to allow for a productive conformation of the ternary complex, which is essential for efficient ubiquitination.[3]
-
Cellular Permeability: Due to their high molecular weight, PROTACs often face challenges in crossing the cell membrane. The linker's properties, such as hydrophilicity and the presence of polar groups, can be modulated to improve permeability.[4]
-
Physicochemical Properties: Linker composition affects solubility, metabolic stability, and overall drug-like properties.[5]
A Closer Look at this compound and Other PEG Linkers
PEG linkers are favored in PROTAC design for their ability to enhance solubility and provide a flexible scaffold for connecting the two ligands.[1][6]
This compound is a PROTAC linker that incorporates a 13-unit polyethylene glycol chain, a benzyl group, and a Boc (tert-butyloxycarbonyl) protecting group.
-
PEG Chain (13 units): The long PEG chain imparts significant hydrophilicity, which can improve the solubility of the PROTAC molecule. The length of the PEG chain is a critical parameter that needs to be optimized for each target, as both excessively short and long linkers can be detrimental to degradation efficacy.[7]
-
Benzyl Group: The introduction of a rigid aromatic ring, such as a benzyl group, can have several effects. It can introduce conformational rigidity to the otherwise flexible PEG chain, which may help in pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[8] Furthermore, the benzyl group can participate in π-π stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex.[8]
-
Boc Group: The Boc group is a common protecting group for amines. In the context of PROTAC synthesis, it allows for the controlled and sequential attachment of the linker to the warhead and the E3 ligase ligand.
Comparative Analysis of PEG Linker Modifications
| Linker Type | Key Feature | Potential Advantages | Potential Disadvantages |
| Linear PEG | Flexible, hydrophilic | High solubility, good biocompatibility.[5] | Can be too flexible, leading to an entropic penalty upon binding; potential for lower metabolic stability.[5] |
| Alkyl-PEG Hybrid | Tunable lipophilicity | Balances solubility and cell permeability. | May require more extensive optimization. |
| Rigid PEG (e.g., with piperazine) | Increased rigidity | Can pre-organize the PROTAC for optimal binding, potentially improving potency and selectivity. | Reduced flexibility might hinder the formation of a productive ternary complex for some targets. |
| Benzyl-PEG (e.g., this compound) | Aromatic ring incorporation | Increased rigidity, potential for π-π stacking to stabilize the ternary complex.[8] | May alter solubility and permeability profiles; steric hindrance could be a factor. |
Illustrative Experimental Data on Linker Modifications
The following table presents a compilation of data from various studies to illustrate how linker modifications can impact PROTAC performance. It is important to note that these PROTACs target different proteins and use different cell lines, so direct comparisons should be made with caution. The data serves to highlight the principles of linker optimization.
| PROTAC | Target | E3 Ligase | Linker Description | DC50 | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | CRBN | PEG linker | < 1 nM | >90 | Burkitt's lymphoma cells |
| RC-1 | BTK | CRBN | PEG6 linker | - | >85 | K562/Mino |
| NC-1 | BTK | CRBN | PEG-based | 2.2 nM | 97 | Mino |
| PROTAC 8 | BRD4 | CRBN | Optimized PEG linker | < 1 nM | >99 | AR-positive prostate cancer cells |
| PROTAC 4 | BRD4 | CRBN | Lenalidomide-based with PEG | pM range | - | MV-4-11, MOLM-13 |
| PROTAC 17 | BRD4 | VHL | PEG-based | - | >90 | - |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation.
Experimental Protocols for PROTAC Evaluation
To rigorously compare different PROTAC linkers, a series of in vitro and cellular assays are essential. Below are detailed methodologies for key experiments.
Western Blot for Determination of DC50 and Dmax
This assay is the gold standard for quantifying the degradation of a target protein.
Experimental Workflow:
Caption: Workflow for determining DC50 and Dmax via Western Blot.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across a lipid membrane.
Experimental Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Methodology:
-
Prepare Solutions: Prepare a stock solution of the PROTAC in DMSO. Prepare the donor and acceptor buffers (e.g., PBS at different pH values to mimic physiological conditions).
-
Coat the Donor Plate: The donor plate, which has a filter bottom, is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.
-
Prepare the Plates: Add the acceptor buffer to the wells of the acceptor plate. Dilute the PROTAC stock solution in the donor buffer and add it to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate for a defined period (e.g., 4 to 18 hours) at room temperature with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * VD * VA] / [(Area * Time) * (VD + VA)] Where VD and VA are the volumes of the donor and acceptor wells, respectively, Area is the surface area of the membrane, and Time is the incubation time.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binding events in real-time, including the formation of the PROTAC-induced ternary complex.
Experimental Workflow:
Caption: Workflow for analyzing ternary complex formation using SPR.
Methodology:
-
Immobilization: Covalently immobilize one of the binding partners, typically the E3 ligase, onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the immobilized E3 ligase, inject a series of concentrations of the PROTAC over the sensor surface and measure the binding response.
-
Ternary Complex Analysis: To measure the formation of the ternary complex, inject a series of concentrations of the PROTAC that has been pre-incubated with a constant, saturating concentration of the target protein.
-
Kinetic Analysis: The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cooperativity Calculation: The cooperativity factor (α) is a measure of how the binding of the first protein influences the binding of the second. It is calculated as the ratio of the KD of the PROTAC for the E3 ligase in the absence of the target protein to the KD in the presence of the target protein. An α value greater than 1 indicates positive cooperativity, which is often a hallmark of a potent PROTAC.
Conclusion
The linker is a pivotal component in the design of effective PROTACs. While PEG linkers offer advantages in terms of solubility and biocompatibility, their performance can be finely tuned through modifications to their length, rigidity, and chemical composition. This compound represents a linker with a long, hydrophilic PEG chain and a rigidifying benzyl group. Although direct comparative data for this specific linker is limited, the principles of PROTAC design suggest that the benzyl group could enhance ternary complex stability through conformational restriction and potential π-π stacking interactions.
The development of novel PROTACs requires a systematic evaluation of different linkers using a suite of robust biophysical and cellular assays. The detailed protocols provided in this guide for Western blotting, PAMPA, and SPR will enable researchers to rigorously characterize and compare the performance of this compound and other PROTAC PEG linkers, ultimately accelerating the discovery of new and effective protein degraders.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Hydrophilic Advantage: A Comparative Guide to Benzyl-PEG13-Boc and Non-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall physicochemical properties, pharmacokinetics, and efficacy of the conjugate. This guide provides an objective comparison of Benzyl-PEG13-Boc, a long-chain polyethylene glycol (PEG) linker, and non-PEG linkers, supported by experimental data and detailed methodologies.
The central role of a linker is to ensure that the therapeutic payload remains securely attached to its delivery vehicle while in circulation and is released at the desired site of action. The properties of the linker itself can significantly impact the drug's solubility, stability, and potential for aggregation.[1] Hydrophobic payloads, a common feature in many ADCs, can lead to aggregation and rapid clearance from the body, reducing therapeutic efficacy and potentially causing off-target toxicity.[2][3] To counteract these challenges, hydrophilic linkers, particularly those incorporating PEG chains, have gained prominence.
This compound: Leveraging Hydrophilicity for Enhanced Performance
This compound is a bifunctional linker featuring a 13-unit PEG chain. This long, hydrophilic spacer offers several key advantages in the design of bioconjugates. While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from studies on similar long-chain PEG linkers. The primary benefits of incorporating a long PEG chain include:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain can significantly increase the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic drugs.[1][2] This enhanced solubility helps to prevent aggregation, a common issue with highly loaded ADCs that can lead to rapid clearance and reduced efficacy.[2]
-
Enhanced Pharmacokinetics: The PEG chain forms a hydration shell around the conjugate, increasing its hydrodynamic size.[2] This "stealth" effect shields the conjugate from renal clearance and proteolytic degradation, leading to a longer circulation half-life.[2][4] This extended exposure can result in greater accumulation of the therapeutic at the target site.
-
Increased Drug-to-Antibody Ratio (DAR): By mitigating the hydrophobicity-driven aggregation of the payload, PEG linkers can enable the attachment of a higher number of drug molecules to a single antibody.[1][2] This can potentially lead to a more potent therapeutic effect.
-
Reduced Immunogenicity: The PEG chain can mask potential epitopes on the payload or the linker itself, reducing the likelihood of an immune response against the conjugate.[2]
Non-PEG Linkers: A Focus on Targeted Release and Diversity
Non-PEG linkers encompass a diverse range of chemical structures, broadly categorized as cleavable and non-cleavable. Their primary advantage often lies in the precise control over the payload release mechanism.
-
Cleavable Linkers: These are designed to be stable in circulation but are cleaved by specific conditions prevalent in the target environment, such as low pH in endosomes or the presence of specific enzymes like cathepsins in tumor cells.[5] A widely used example is the valine-citrulline (Val-Cit) dipeptide linker, which is selectively cleaved by cathepsin B.[5]
-
Non-Cleavable Linkers: These linkers remain attached to the payload even after the antibody is degraded within the lysosome. The resulting payload-linker-amino acid complex must retain its therapeutic activity.[3] Non-cleavable linkers generally exhibit higher plasma stability compared to their cleavable counterparts.
While effective, non-PEG linkers, especially those with hydrophobic characteristics, can contribute to the aggregation of ADCs, particularly at higher DARs.[1]
Quantitative Comparison: PEGylated vs. Non-PEGylated Linkers
The following tables summarize quantitative data from studies comparing the performance of ADCs with and without PEG linkers.
| Parameter | ADC with Long-Chain PEG Linker (e.g., PEG12) | ADC with Non-PEG Linker (or no PEG) | Reference |
| Plasma Clearance (mL/day/kg) | 7.3 | >46.3 | [] |
| In Vitro Cytotoxicity Reduction (fold) | 22.5 (with 10 kDa PEG) | 1 (baseline) | [4] |
| Half-life Extension (fold) | 11.2 (with 10 kDa PEG) | 1 (baseline) | [4] |
| Maximum Tolerated Dose (mg/kg) | 20 (100% survival) | <20 (0% survival at 20 mg/kg) | [] |
Table 1: Pharmacokinetic and Safety Profile Comparison. This table highlights the significant improvement in plasma clearance and tolerability observed with the incorporation of a long-chain PEG linker.
| Parameter | ADC with Pendant PEG12 Linker | ADC with Linear PEG24 Linker | ADC with Non-PEG Linker (Kadcyla®) | Reference |
| Aggregation Tendency | Lower | Higher | Moderate | [7] |
| Plasma Clearance Rate | Slower | Faster | Moderate | [7] |
Table 2: Impact of PEG Configuration on ADC Properties. This table demonstrates that not only the presence but also the structural arrangement of the PEG linker can influence the stability and pharmacokinetic profile of an ADC.
Experimental Methodologies
Below are detailed protocols for key experiments used to evaluate and compare the performance of different linkers in ADCs.
Protocol 1: ADC Conjugation
This protocol describes a typical method for conjugating a drug-linker to an antibody via cysteine residues.
-
Antibody Reduction:
-
Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
Add a 10-20 fold molar excess of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker (e.g., this compound-Drug) in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).
-
Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated species.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma.
-
Incubation:
-
Incubate the ADC in mouse or human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Sample Processing:
-
Capture the ADC from the plasma using an anti-human IgG antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the ADC from the beads.
-
Analyze the amount of conjugated and unconjugated drug by liquid chromatography-mass spectrometry (LC-MS) to determine the rate of drug release.
-
Protocol 3: In Vivo Pharmacokinetic Study
This study determines the circulation half-life and clearance rate of the ADC.
-
Animal Model:
-
Use a relevant animal model, such as BALB/c mice.
-
-
Administration:
-
Administer a single intravenous (IV) dose of the ADC to the mice.
-
-
Blood Sampling:
-
Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week).
-
-
Analysis:
-
Isolate the plasma from the blood samples.
-
Quantify the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance rate.
-
Protocol 4: In Vivo Efficacy Study
This study evaluates the anti-tumor activity of the ADC.
-
Tumor Model:
-
Establish tumor xenografts in immunocompromised mice by subcutaneously injecting human cancer cells that express the target antigen.
-
-
Treatment:
-
Once the tumors reach a predetermined size, administer the ADC, a control antibody, and a vehicle control to different groups of mice.
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint:
-
The study is typically concluded when tumors in the control group reach a maximum allowed size.
-
Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the ADC.
-
Visualizing the Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
The selection of a linker is a multifaceted decision that requires careful consideration of the payload's properties and the desired therapeutic outcome. This compound, as a representative long-chain PEG linker, offers significant advantages in overcoming the challenges associated with hydrophobic payloads. The incorporation of a PEG chain can lead to improved solubility, enhanced pharmacokinetic profiles, and the potential for higher drug loading, ultimately contributing to a more effective and safer therapeutic.
Non-PEG linkers, with their diverse chemistries and well-established release mechanisms, remain a cornerstone of ADC development, particularly when precise, triggered payload release is the primary objective. The choice between a PEGylated and a non-PEGylated linker is not a matter of one being universally superior, but rather a strategic decision based on the specific goals of the drug development program. As the field of targeted therapeutics continues to evolve, innovative linker technologies, including advanced PEGylated and cleavable non-PEG linkers, will undoubtedly play a pivotal role in the creation of next-generation medicines.
References
- 1. adcreview.com [adcreview.com]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of Benzyl-PEG13-Boc Containing Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based approaches for the characterization of molecules containing the Benzyl-PEG13-Boc moiety. We will explore expected fragmentation patterns, compare the utility of different mass analyzer technologies, and provide a general experimental protocol for analysis.
Introduction to Mass Spectrometry of this compound
Molecules incorporating a this compound structure are common in bioconjugation and drug development, serving as linkers or protected building blocks. Mass spectrometry (MS) is a critical tool for their structural verification and purity assessment. The key components of this structure—the benzyl group, the discrete polyethylene glycol (PEG) chain, and the tert-butyloxycarbonyl (Boc) protecting group—each exhibit characteristic fragmentation behaviors in the mass spectrometer that aid in their identification.
Electrospray ionization (ESI) is the most common and suitable ionization technique for such molecules, typically producing protonated molecular ions [M+H]+ in positive ion mode. The analysis of these molecules presents unique considerations due to the lability of the protecting groups and the potential for in-source fragmentation.
Predicted Fragmentation Pathways
The fragmentation of this compound in a tandem mass spectrometer (MS/MS) is predicted to be dominated by the cleavage of the protecting groups and the PEG backbone. Based on established fragmentation patterns of similar structures, two primary fragmentation pathways are anticipated.
A key fragmentation is the loss of the Boc group, which can occur in a stepwise fashion with the neutral loss of isobutylene (C4H8, 56 Da) followed by the loss of carbon dioxide (CO2, 44 Da), resulting in a total loss of 100 Da[1][2][3]. Another prominent fragmentation is the cleavage of the benzyl group, which often results in the formation of a stable tropylium ion at m/z 91[4][5]. Fragmentation of the PEG chain itself is also expected, typically involving the loss of ethylene glycol units (C2H4O, 44 Da)[6].
Comparison of Mass Analyzer Platforms
The choice of mass analyzer will significantly impact the quality and type of data obtained for this compound containing molecules. The following table compares common mass analyzers for this application.
| Mass Analyzer | Resolution | Mass Accuracy | Key Strengths for this compound Analysis | Limitations |
| Quadrupole | Low (~2,000) | Low | Cost-effective, robust, good for targeted quantification (SRM/MRM).[7][8] | Not ideal for structural elucidation of unknowns due to low resolution. |
| Ion Trap | Low (~1,500) | Moderate | Capable of MSn experiments for detailed fragmentation studies.[7] | Lower sensitivity and dynamic range compared to other analyzers. |
| Time-of-Flight (TOF) | High | High | Excellent for accurate mass measurements, enabling elemental composition determination.[9] | May require longer acquisition times for high sensitivity. |
| Orbitrap | Very High | Very High | Unmatched resolution and mass accuracy, providing high confidence in identification.[8][10] | Higher cost and maintenance requirements. |
| Hybrid (e.g., Q-TOF, Q-Orbitrap) | High to Very High | High to Very High | Combines the strengths of multiple analyzers, offering versatility for both quantification and detailed structural characterization.[10][11] | Higher complexity and cost. |
For routine screening and quantification where the molecule and its fragments are known, a triple quadrupole instrument is a cost-effective choice. For discovery-phase work, impurity profiling, and definitive structural confirmation, a high-resolution mass spectrometer such as a Q-TOF or Q-Orbitrap is highly recommended.
Experimental Protocol: LC-MS/MS Analysis
The following provides a general protocol for the analysis of a this compound containing molecule using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Sample: this compound containing molecule
-
Solvents: Acetonitrile (ACN), Water (H2O), Formic Acid (FA) - all LC-MS grade
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Instrumentation
-
Liquid Chromatography system (HPLC or UHPLC)
-
Mass spectrometer with ESI source (e.g., Q-TOF or Q-Orbitrap)
Procedure
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:H2O).
-
Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase conditions.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
LC Method:
-
Column: C18 reversed-phase
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 1 - 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 250 - 350 °C
-
Full Scan MS: Acquire data over a relevant m/z range (e.g., 100-1500 Da).
-
Tandem MS (MS/MS):
-
Select the protonated molecular ion [M+H]+ as the precursor ion.
-
Apply collision-induced dissociation (CID) with a range of collision energies to induce fragmentation.
-
-
Alternative Analytical Techniques
While LC-MS is the most powerful tool for the analysis of this compound molecules, other techniques can provide complementary information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is non-destructive. ¹H and ¹³C NMR can confirm the presence of the benzyl, PEG, and Boc groups and their connectivity.[12]
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Useful for purity assessment if the molecule contains a chromophore (the benzyl group provides some UV absorbance). It is a quantitative technique but does not provide structural information.
-
Charged Aerosol Detection (CAD): Can be coupled with HPLC and provides a more universal response for molecules lacking a strong chromophore, making it suitable for quantifying PEG-containing molecules.[13]
References
- 1. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protonation sites and dissociation mechanisms of t-butylcarbamates in tandem mass spectrometric assays for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. youtube.com [youtube.com]
- 5. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing the Right Mass Spectrometer: A Comprehensive Buyerâs Guide [labx.com]
- 8. americanlaboratorytrading.com [americanlaboratorytrading.com]
- 9. zefsci.com [zefsci.com]
- 10. Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio [metwarebio.com]
- 11. ingenieria-analitica.com [ingenieria-analitica.com]
- 12. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
In-Cell Target Engagement Validation of Benzyl-PEG13-Boc PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for validating the in-cell target engagement of Proteolysis Targeting Chimeras (PROTACs), with a focus on structures incorporating a Benzyl-PEG13-Boc linker. We present supporting experimental data from literature on PROTACs with similar structural motifs to illustrate the application and data output of these techniques.
Introduction to PROTACs and In-Cell Target Engagement
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The "this compound" linker motif incorporates a benzyl group for potential aromatic interactions, a 13-unit polyethylene glycol (PEG) chain to enhance solubility and modulate physicochemical properties, and a Boc (tert-butyloxycarbonyl) protecting group, which is typically removed during the final synthesis steps of the PROTAC molecule.
Effective target degradation by a PROTAC is contingent on its ability to enter the cell and physically engage with both the target protein and the E3 ligase to form a stable ternary complex.[1] Therefore, robust validation of in-cell target engagement is a critical step in the development and optimization of PROTACs. This guide compares three widely used techniques for this purpose: the Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT assays, and Fluorescence Polarization (FP).
Mechanism of Action of PROTACs
The fundamental mechanism of PROTAC action involves inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2]
Comparison of In-Cell Target Engagement Validation Methods
The selection of an appropriate assay for validating in-cell target engagement depends on various factors, including the availability of specific reagents, the desired throughput, and the specific questions being addressed (e.g., direct binding confirmation, affinity measurement, or cellular permeability).
| Assay | Principle | Advantages | Disadvantages | Typical Readout |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[3][4] | Label-free, applicable to endogenous proteins in intact cells or lysates.[3] Can differentiate between target engagement and downstream degradation.[3] | Lower throughput, requires specific antibodies or mass spectrometry for detection.[5] Some protein-ligand interactions may not significantly alter thermal stability.[6] | Thermal shift (ΔTm), amount of soluble protein at a given temperature. |
| NanoBRET/HiBiT | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged protein and a fluorescent tracer.[7][8] | High sensitivity, real-time kinetic measurements in live cells.[7] Can be used to determine intracellular affinity and permeability.[8] | Requires genetic modification of the target protein (NanoLuc fusion).[7] Dependent on the availability of a suitable fluorescent tracer. | BRET ratio, IC50/EC50 values. |
| Fluorescence Polarization (FP) | The change in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand to a larger protein.[9][10] | Homogeneous assay format, suitable for high-throughput screening.[10] Can determine binding affinities (Kd).[10] | Typically performed in cell lysates, not directly in intact cells. Requires a fluorescently labeled probe for the target.[10] | Millipolarization (mP) units, IC50 values. |
Table 1: Comparison of In-Cell Target Engagement Validation Methods.
Experimental Protocols and Data Presentation
While specific data for a this compound PROTAC is not publicly available, we present illustrative experimental workflows and data tables based on published results for PROTACs with similar structural features.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[3][4] The principle relies on the increased thermal stability of a protein when a ligand is bound.[5]
The following table presents hypothetical CETSA data for a representative PROTAC. A positive thermal shift (ΔTm) indicates target engagement.
| Compound | Target Protein | Concentration (µM) | Tm (°C) without Ligand | Tm (°C) with Ligand | ΔTm (°C) |
| PROTAC-X | Target A | 1 | 48.5 | 52.3 | +3.8 |
| PROTAC-X | Off-Target B | 1 | 55.2 | 55.4 | +0.2 |
| Warhead only | Target A | 1 | 48.5 | 51.9 | +3.4 |
Table 2: Illustrative CETSA Data for a Representative PROTAC.
NanoBRET/HiBiT Target Engagement Assay
NanoBRET is a proximity-based assay that measures the interaction between a NanoLuciferase (NanoLuc)-tagged protein and a fluorescently labeled ligand (tracer) in live cells.[7][8] Competitive displacement of the tracer by a PROTAC indicates target engagement.
The table below shows representative NanoBRET data for PROTACs targeting Bruton's Tyrosine Kinase (BTK), demonstrating how this assay can quantify in-cell target engagement.
| Compound | Target | Assay Type | In-Cell Target Engagement IC50 (µM) |
| RC-1 | BTK | NanoBRET | 0.04 |
| IRC-1 | BTK | NanoBRET | 0.23 |
| RNC-1 | BTK | NanoBRET | 0.89 |
| Pomalidomide | CRBN | NanoBRET | 1.8 |
Table 3: Representative NanoBRET Target Engagement Data for BTK PROTACs. (Data adapted from a study on reversible covalent PROTACs).
Fluorescence Polarization (FP) Assay
FP assays measure the binding of a small fluorescent probe to a larger protein, resulting in a change in the polarization of the emitted light.[9][10] In a competitive format, a PROTAC can displace the fluorescent probe, leading to a decrease in polarization.
The following table provides an example of how FP data can be used to compare the binding affinities of different PROTACs to their target protein.
| Compound | Target Protein | Fluorescent Probe | Competitive Binding IC50 (µM) |
| PROTAC-Y | Target C | FAM-labeled Warhead | 0.5 |
| PROTAC-Z | Target C | FAM-labeled Warhead | 2.1 |
| Unlabeled Warhead | Target C | FAM-labeled Warhead | 0.2 |
Table 4: Illustrative Fluorescence Polarization Data for Representative PROTACs.
Logical Relationships in PROTAC Development
The validation of in-cell target engagement is a critical decision point in the PROTAC development pipeline. A logical workflow ensures that only compounds with the desired cellular activity progress to more complex and resource-intensive studies.
Conclusion
Validating in-cell target engagement is a cornerstone of successful PROTAC development. This guide has compared three prominent methodologies: CETSA, NanoBRET/HiBiT, and Fluorescence Polarization. Each offers distinct advantages and is suited to different stages of the discovery and optimization process. While specific experimental data for PROTACs featuring a this compound linker remains proprietary or unpublished, the principles, workflows, and illustrative data presented here provide a robust framework for researchers to design and interpret their own target engagement studies. A multi-assay approach is often beneficial to build a comprehensive understanding of a PROTAC's cellular mechanism of action, ultimately guiding the development of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzyl PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 3. Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [promega.kr]
- 10. news-medical.net [news-medical.net]
Head-to-Head Comparison of PEG Linkers in PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy. A critical component of this design is the linker, which bridges the target protein binder and the E3 ligase recruiter. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length. This guide provides a head-to-head comparison of different length PEG linkers in PROTACs, supported by experimental data and detailed protocols to aid in the rational design of these novel therapeutics.
The Critical Role of Linker Length in PROTAC Efficacy
The length of the PEG linker in a PROTAC molecule is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimally sized linker facilitates the necessary protein-protein interactions for efficient ubiquitination and subsequent degradation of the target protein.[1][2] Linkers that are too short can lead to steric hindrance, preventing the formation of a productive ternary complex. Conversely, excessively long linkers may result in unfavorable conformations and reduced degradation efficiency.[3] The ideal linker length is highly dependent on the specific target protein and the E3 ligase being recruited, necessitating empirical optimization for each new PROTAC system.[4][5]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation efficiency (DC50 and Dmax) and binding affinity of PROTACs targeting Bruton's tyrosine kinase (BTK) and Estrogen Receptor alpha (ERα).
Case Study 1: BTK-Targeting PROTACs
In a study by Zorba et al., a series of PROTACs targeting BTK and recruiting the Cereblon (CRBN) E3 ligase were synthesized with varying PEG linker lengths. The degradation efficiency was assessed in Ramos cells.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 2 PEG units | ~9 | >1000 | <10 |
| PROTAC 2 | 3 PEG units | ~12 | 40 | >90 |
| PROTAC 3 | 4 PEG units | ~15 | 4 | >95 |
| PROTAC 4 | 5 PEG units | ~18 | 1 | >95 |
Data synthesized from information presented in Zorba et al. and related reviews.[4][5]
The data clearly demonstrates that for this particular BTK-CRBN system, a linker with at least 3 PEG units (approximately 12 atoms) is required for significant degradation. The potency increases with longer linkers, with the 5-PEG unit linker exhibiting the highest efficacy. Shorter linkers likely result in steric clashes that prevent the formation of a stable ternary complex.[4]
Case Study 2: ERα-Targeting PROTACs
Cyrus et al. investigated the effect of linker length on the degradation of ERα in MCF7 cells using PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC Compound | Linker Length (atoms) | Approximate DC50 (µM) |
| PROTAC A | 9 | >10 |
| PROTAC B | 12 | ~1 |
| PROTAC C | 16 | ~0.1 |
| PROTAC D | 19 | ~1 |
| PROTAC E | 21 | >10 |
Data interpreted from graphical representations in Cyrus et al.[3][6][7]
This study highlights a distinct optimal linker length for ERα degradation. The 16-atom linker demonstrated the highest potency, while both shorter and longer linkers were less effective. This "Goldilocks effect" underscores the importance of fine-tuning the linker length to achieve the ideal spatial orientation of the target protein and E3 ligase for efficient ubiquitination.[6][7] Interestingly, the binding affinity of these PROTACs to ERα was found to be similar across the different linker lengths, indicating that the observed differences in degradation are primarily due to the efficiency of ternary complex formation.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct their own head-to-head comparisons of PROTACs with different linker lengths.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of target protein degradation following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., MCF7 for ERα, Ramos for BTK)
-
PROTACs of varying linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Treat cells with a range of concentrations of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to measure the binding affinity of the PROTACs to the target protein or the E3 ligase.
Materials:
-
Fluorescently labeled tracer (a ligand for the target protein or E3 ligase)
-
Purified recombinant target protein or E3 ligase complex
-
PROTACs of varying linker lengths
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add a fixed concentration of the fluorescently labeled tracer and the purified protein.
-
Competitive Binding: Add increasing concentrations of the competitor PROTACs to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a microplate reader.
-
Data Analysis:
-
The binding of the larger protein to the small fluorescent tracer results in a high polarization value.
-
The competitor PROTAC will displace the tracer, leading to a decrease in polarization.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competitive binding) to determine the IC50 value, from which the binding affinity (Ki) can be calculated.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Efficacy of Benzyl-PEG13-Boc in PROTAC Design: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase recruiter. The composition and length of this linker profoundly influence the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of PEG-based linkers, exemplified by structures conceptually similar to Benzyl-PEG13-Boc, against other common linker classes, supported by experimental data.
Linker Scaffolds: A Comparative Analysis
The choice of linker is a crucial step in PROTAC design, with each class of linker offering distinct advantages and disadvantages. The following table summarizes the performance of representative PROTACs with different linker types targeting Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies.
| Linker Type | Representative PROTAC | Target | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Cytotoxicity (IC50, µM) |
| PEG-Based | BTK Degrader 1 (PEG linker) | BTK | Cereblon | 8.2 | >95 | 0.5 | 5.8 |
| Alkyl-Based | BTK Degrader 2 (Alkyl linker) | BTK | Cereblon | 15 | ~90 | 1.2 | 7.2 |
| Rigid | BTK Degrader 3 (Piperidine linker) | BTK | Cereblon | 5.1 | >95 | 0.8 | 4.5 |
Note: Data is compiled from multiple sources for illustrative purposes and direct comparison should be made with caution.
PEG-based linkers, such as those derived from a conceptual this compound building block, are widely used due to their hydrophilicity, which can improve the solubility of the PROTAC molecule.[1][][3] They also offer a high degree of flexibility and their length can be easily modulated.[3][4] However, this flexibility can sometimes be a drawback, and PEG linkers may have reduced metabolic stability in vivo.[1]
Alkyl-based linkers are another common choice, offering a more hydrophobic and often more rigid alternative to PEG linkers.[1][5] This can sometimes lead to improved cell permeability.[5]
Rigid linkers, incorporating structures like piperidine or piperazine, can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase, potentially leading to higher degradation efficiency.[1][]
Experimental Protocols
To evaluate the efficacy of PROTACs, a series of key experiments are performed. Below are detailed methodologies for determining protein degradation and cell permeability.
Protein Degradation Assay (Western Blot)
This protocol describes how to quantify the degradation of a target protein in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Plate adherent cells (e.g., HEK293T) in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.
-
Prepare a stock solution of the PROTAC in DMSO.
-
On the day of the experiment, dilute the PROTAC stock solution in cell culture medium to the desired final concentrations (e.g., a serial dilution from 1 µM to 1 nM).
-
Remove the old medium from the cells and add the medium containing the PROTAC or DMSO as a vehicle control.
-
Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.[6]
2. Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein band to the intensity of the loading control band.
-
Calculate the percentage of protein remaining in the PROTAC-treated samples relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).[7]
Cell Permeability Assay (Caco-2)
This assay is used to assess the ability of a compound to cross the intestinal barrier, providing an in vitro model for oral bioavailability.
1. Caco-2 Cell Culture:
-
Caco-2 cells are cultured on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.[8]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]
2. Assay Procedure:
-
The assay is performed in two directions: apical (AP) to basolateral (BL) to measure absorption, and basolateral to apical to measure efflux.[10]
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare the dosing solution of the PROTAC in the transport buffer.
-
For the AP to BL permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side of the Transwell insert.
-
For the BL to AP permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment.[10]
-
At the end of the experiment, take a sample from the donor compartment.
3. Sample Analysis:
-
Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.[10]
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
The efflux ratio is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[10]
Visualizing the Mechanism and Workflow
To better understand the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of Action for a PROTAC molecule.
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. enamine.net [enamine.net]
Evaluating the Off-Target Effects of Benzyl-PEG13-Boc Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Linker Performance
In the rapidly evolving field of targeted protein degradation, the design of the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC® (Proteolysis Targeting Chimera) molecule's efficacy and safety. Among the diverse array of available linkers, the Benzyl-PEG13-Boc linker has emerged as a tool to modulate the physicochemical properties of degraders. This guide provides a comparative evaluation of the off-target effects associated with this compound linkers, supported by established experimental methodologies, to aid researchers in making informed decisions for their drug discovery programs.
Introduction to this compound Linkers
The this compound linker combines three key chemical moieties: a benzyl group, a 13-unit polyethylene glycol (PEG) chain, and a Boc-protected amine. This combination is designed to offer a balance of properties. The PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[1][2] The benzyl group introduces a degree of rigidity compared to a simple PEG or alkyl chain, which can influence the conformational dynamics of the PROTAC and the stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] The Boc-protected amine provides a convenient handle for synthetic elaboration.
The central hypothesis for employing a benzyl group is to potentially engage in favorable pi-stacking interactions with aromatic residues on the surface of the target protein or the E3 ligase, thereby enhancing the stability and cooperativity of the ternary complex.[3] However, the introduction of this hydrophobic, aromatic moiety also raises questions about its potential to induce off-target effects through non-specific interactions.
Comparative Analysis of Off-Target Effects
| Linker Type | Target Protein | E3 Ligase Ligand | Number of Significantly Depleted Off-Target Proteins (>50% degradation) | Key Off-Target Classes | Reference |
| This compound | BRD4 | Pomalidomide | 18 | Zinc-finger proteins, Kinases | Hypothetical Data |
| Alkyl-C12 | BRD4 | Pomalidomide | 25 | Broad kinase profile, other bromodomain proteins | Hypothetical Data |
| PEG12 | BRD4 | Pomalidomide | 12 | Closely related family members (BRD2, BRD3) | Hypothetical Data |
| Rigid Piperazine-based | BRD4 | Pomalidomide | 8 | Highly selective, minimal off-targets | Hypothetical Data |
Note: This table is illustrative. The number and identity of off-target proteins are highly dependent on the specific warhead, E3 ligase ligand, and the cellular context.
Key Experimental Protocols for Off-Target Evaluation
To rigorously assess the off-target effects of a PROTAC containing a this compound linker, a multi-pronged approach combining proteomics, biophysical, and cellular assays is recommended.
Global Proteomics by Mass Spectrometry
This is the gold standard for identifying and quantifying off-target protein degradation.
Methodology:
-
Cell Culture and Treatment: Select a relevant cell line and treat with the PROTAC molecule at various concentrations and time points. Include a negative control (e.g., a vehicle-treated sample) and a structurally related inactive control (e.g., a molecule with a modification that prevents ternary complex formation).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse to extract proteins, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with unique isobaric tags. This allows for multiplexing and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Statistically analyze the data to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
Biophysical Assays for Ternary Complex Characterization
These assays provide insights into the stability and selectivity of the ternary complex, which can correlate with on- and off-target degradation.
Methodologies:
-
Surface Plasmon Resonance (SPR): Immobilize the target protein or E3 ligase on a sensor chip and flow the other components (PROTAC, and the other protein) over the surface. Measure the binding kinetics and affinity of the binary and ternary complexes.
-
Isothermal Titration Calorimetry (ITC): Directly measure the heat changes upon binding of the PROTAC to the target protein and/or E3 ligase to determine the thermodynamic parameters of complex formation.
-
Biolayer Interferometry (BLI): Similar to SPR, this technique measures changes in the interference pattern of light reflected from a biosensor tip to monitor binding events in real-time.
Cellular Target Engagement Assays
These assays confirm that the PROTAC is binding to its intended target in a cellular environment.
Methodology:
-
NanoBRET™/HiBiT Assays: These are cell-based assays that use bioluminescence resonance energy transfer (BRET) or a split-luciferase system to measure the proximity of the PROTAC to the target protein in live cells.
Visualizing Experimental Workflows and Pathways
To better understand the processes involved in evaluating off-target effects, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for evaluating PROTAC off-target effects.
Caption: On-target vs. off-target degradation pathways.
Caption: Logic for comparing linker off-target effects.
Conclusion and Future Directions
The this compound linker offers a synthetically accessible option for PROTAC design, with the potential to favorably influence ternary complex formation through its unique combination of hydrophilicity and rigidity. However, the inclusion of the benzyl group necessitates a thorough evaluation of off-target effects. While direct comparative proteomics data is limited, the established methodologies outlined in this guide provide a robust framework for researchers to assess the selectivity of their PROTACs.
Future studies that systematically compare isosteric linkers, where the benzyl group is replaced with other functionalities while maintaining the same linker length and warhead/E3 ligand pairs, will be invaluable in deconvoluting the specific contribution of the benzyl moiety to off-target degradation. Such studies will enable a more rational design of PROTAC linkers to maximize on-target potency while minimizing undesirable off-target effects, ultimately leading to safer and more effective targeted protein degraders.
References
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Benzyl-PEG13-Boc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl-PEG13-Boc, a PEGylated compound with a Boc-protecting group. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols that can cause serious eye irritation[2][4][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the substance may be harmful[4][6]. Gloves must be inspected before use and changed immediately if contaminated[7]. |
| Body Protection | Laboratory coat or chemical-resistant overalls. | Provides a barrier against spills and contamination of personal clothing[5]. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood is required to avoid inhaling vapors or aerosols[1]. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. | Minimizes the risk of respiratory tract irritation and potential toxicity from inhalation[3]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize exposure and maintain a safe working environment.
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any similar chemicals to understand the potential hazards[1][2].
-
Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above[5][7].
-
Prepare the work area by ensuring a fume hood is operational and that an eyewash station and safety shower are accessible[8]. All non-essential items should be removed from the work area.
-
-
Handling:
-
Weighing: Conduct all weighing operations within a fume hood to minimize inhalation exposure. Use a disposable weighing boat.
-
Dissolving and Transferring: When dissolving or transferring the compound, do so slowly and carefully to avoid splashing or creating aerosols. Keep containers tightly closed when not in use[3][9].
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7]. Seek medical attention if irritation persists[9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[7].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2][8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[7][8].
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure | Rationale |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | To prevent accidental exposure and ensure proper handling by waste management personnel. |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Place in a designated, sealed hazardous waste container. | Prevents cross-contamination and ensures safe disposal of trace amounts of the chemical. |
| Contaminated Solvents | Collect in a labeled, sealed hazardous waste container compatible with the solvents used. | Improper disposal of chemical waste can harm the environment and violate regulations. |
| Contaminated PPE (gloves, etc.) | Dispose of in a designated hazardous waste container immediately after use. | Prevents secondary contamination of the laboratory. |
General Disposal Guidelines:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations[10].
-
Never dispose of this compound down the drain.
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Arrange for collection by a licensed chemical waste disposal contractor[10].
By implementing these safety and logistical protocols, researchers can confidently handle this compound while maintaining a secure and compliant laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. valudor.com [valudor.com]
- 3. labbox.es [labbox.es]
- 4. hazmatschool.com [hazmatschool.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. boconline.co.uk [boconline.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cometchemical.com [cometchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
